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  • Product: (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine

Core Science & Biosynthesis

Foundational

The Architect's Building Block: A Technical Guide to (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine in Peptidomimetic Drug Discovery

Executive Summary In the realm of modern drug discovery, targeting protein-protein interactions (PPIs) requires molecular scaffolds that can mimic native protein secondary structures while resisting proteolytic degradati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery, targeting protein-protein interactions (PPIs) requires molecular scaffolds that can mimic native protein secondary structures while resisting proteolytic degradation. (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (CAS: 1497413-82-7) is a highly specialized, orthogonally protected unnatural amino acid engineered specifically for this purpose.

Rather than functioning as a standard peptide monomer, this molecule serves as a "privileged scaffold" precursor. It is primarily utilized in the high-throughput combinatorial synthesis of conformationally restricted peptidomimetics, most notably Δ5-2-oxopiperazines , which act as rigid β-turn mimetics . This whitepaper deconstructs the chemical logic, structural causality, and self-validating experimental workflows associated with this critical building block.

Physicochemical & Structural Profiling

To effectively utilize this building block in parallel synthesis, researchers must understand its baseline quantitative properties. The data below summarizes its physical and structural profile .

PropertyValue
IUPAC Name (R)-2-((4-(tert-butoxycarbonyl)-2-nitrophenyl)amino)-3-methylbutanoic acid
CAS Registry Number 1497413-82-7
Molecular Formula C₁₆H₂₂N₂O₆
Molecular Weight 338.36 g/mol
Appearance Yellowish crystalline solid (characteristic of nitroaromatics)
Solubility Soluble in DMF, DMSO, and DCM; Insoluble in water
Storage Conditions 2-8°C, inert atmosphere, protected from light

Structural Causality: The Tripartite Rational Design

As a Senior Application Scientist, it is crucial to understand why this specific molecule was synthesized. Every functional group on this molecule is a deliberate engineering choice designed to solve specific challenges in combinatorial chemistry.

A. The Chiral Core (D-Valine): Stereochemical Enforcement

In peptidomimetics, the stereocenter dictates the spatial trajectory of the resulting scaffold. D-amino acids are deliberately chosen to mimic the i+1 or i+2 positions of a Type II' β-turn—a motif highly prevalent in bioactive conformations but naturally resistant to endogenous proteases. The bulky isopropyl side chain of valine provides severe steric hindrance, restricting the ϕ and ψ dihedral angles and forcing the final oxopiperazine ring into the desired bioactive geometry.

B. The Latent Nucleophile (2-Nitrophenyl): Conformational Locking

The 2-nitrophenyl group attached to the valine nitrogen serves a dual purpose. During early synthesis steps, the strongly electron-withdrawing nitro group reduces the nucleophilicity of the secondary amine, preventing unwanted side reactions (e.g., premature acylation). However, its primary role is as a latent nucleophile . Upon controlled reduction, the nitro group converts into an electron-rich aniline. Due to its ortho spatial proximity to the peptide backbone, this newly formed aniline rapidly undergoes an intramolecular nucleophilic attack, "locking" the linear peptide into a rigid cyclic scaffold.

C. The Orthogonal Handle (tert-Butoxycarbonyl): Late-Stage Diversification

The tert-butoxycarbonyl (Boc/t-Bu ester) group masks a carboxylic acid on the phenyl ring. This ester is completely orthogonal to the conditions used for fluorous-tag immobilization, amide coupling, and nitro reduction. It survives the primary synthesis intact. Only during the final global deprotection with Trifluoroacetic Acid (TFA) is the ester cleaved, revealing a free benzoic acid. This unmasked acid serves as a highly reactive anchor point for late-stage library diversification, allowing researchers to rapidly couple hundreds of different amines to the core scaffold.

Orthogonal Deprotection Strategy

The success of this building block relies on a strict, non-interfering sequence of chemical transformations.

Functional Group TargetReagent / ConditionResulting StateMechanistic Purpose in Workflow
D-Valine Carboxyl HATU, DIPEA, DMFAmide BondInitial scaffold attachment to resin or fluorous tag.
2-Nitro Group SnCl₂·2H₂O, EtOH/EtOAcAniline (-NH₂)Activates the latent nucleophile for ring closure.
tert-Butyl Ester 95% TFA / 5% TIPSFree Carboxylic AcidUnmasks the anchoring site for late-stage diversification.

Self-Validating Experimental Protocol: Synthesis of Oxopiperazine Mimetics

The following protocol details the solution-phase parallel synthesis of β-turn mimetics using fluorous-tag technology. This workflow is designed as a self-validating system , where each step contains a built-in chemical or visual check to ensure causality and prevent the propagation of errors.

Phase 1: Immobilization and Acylation
  • Fluorous Tagging: Couple the free carboxylic acid of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine to a fluorous-tagged amine using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.

    • Self-Validation: Perform Fluorous Solid-Phase Extraction (F-SPE). Only the successfully tagged product will be retained on the fluorous silica; unreacted starting materials wash through.

  • N-Acylation: React the sterically hindered N-aryl amine with bromoacetyl bromide (3.0 eq) in the presence of a mild base under reflux.

    • Self-Validation: LC-MS monitoring must show a precise mass shift of +120 Da. Failure to achieve this indicates steric blockade, requiring elevated temperatures.

Phase 2: Activation and Cyclization
  • Nitro Reduction (Latent Activation): Treat the intermediate with SnCl₂·2H₂O (5.0 eq) in an EtOH/EtOAc mixture at 70°C for 2 hours.

    • Self-Validation (Visual & Mass): The reaction mixture will transition from a deep, characteristic nitroaromatic yellow to a pale/colorless solution. LC-MS will confirm a mass reduction of -30 Da (loss of two oxygen atoms, addition of two protons).

  • Spontaneous Cyclization: The newly formed aniline will spontaneously attack the adjacent alpha-bromo amide in situ, displacing the bromide ion.

    • Self-Validation: LC-MS confirms the loss of HBr (-80 Da). Molecules that failed to reduce in Step 3 cannot cyclize, acting as a built-in purification filter during final extraction.

Phase 3: Unmasking and Diversification
  • Global Deprotection: Treat the cyclized, fluorous-tagged scaffold with a cocktail of 95% TFA and 5% Triisopropylsilane (TIPS) for 2 hours at room temperature.

    • Self-Validation: The tert-butyl ester is cleaved into a free carboxylic acid (mass shift of -56 Da due to the loss of isobutylene gas). The scaffold is now primed for parallel coupling with diverse amine libraries to probe structure-activity relationships (SAR).

Logical Workflows & Pathway Visualizations

The following diagrams map the chemical logic and high-throughput workflow enabled by this building block.

Mechanism A Latent State (Nitroaromatic) B Reduction (SnCl2) A->B C Active Nucleophile (Aniline) B->C D Intramolecular Cyclization C->D E Oxopiperazine Scaffold D->E

Fig 1. Mechanistic pathway from the latent nitro state to the cyclized peptidomimetic scaffold.

Workflow Step1 1. Fluorous Tag Immobilization Step2 2. N-Acylation (Bromoacetyl) Step1->Step2 Step3 3. Nitro Reduction (Latent Activation) Step2->Step3 Step4 4. Spontaneous Cyclization Step3->Step4 Step5 5. TFA Deprotection (t-Bu Cleavage) Step4->Step5 Step6 6. Late-Stage Diversification Step5->Step6

Fig 2. High-throughput solution-phase library construction utilizing orthogonal protecting groups.

References

  • Kim, J., Lee, W. S., Koo, J., Lee, J., & Park, S. B. (2014). Synthesis and Library Construction of Privileged Tetra-Substituted Δ5-2-Oxopiperazine as β-Turn Structure Mimetics. ACS Combinatorial Science, 16(1), 24–32.[Link]

Exploratory

(4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine: Structure Elucidation, Synthesis, and Application in β-Turn Mimetics

Executive Summary In the landscape of modern drug discovery and combinatorial chemistry, the design of privileged scaffolds requires building blocks that offer both stereochemical rigidity and orthogonal reactivity. (4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and combinatorial chemistry, the design of privileged scaffolds requires building blocks that offer both stereochemical rigidity and orthogonal reactivity. (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (CAS: 1497413-82-7)[1] stands out as a highly specialized, unnatural amino acid derivative. It serves as a critical intermediate in the high-throughput parallel synthesis of tetra-substituted Δ5-2-oxopiperazine libraries, which act as potent β-turn structure mimetics[2].

This technical whitepaper elucidates the structural rationale, mechanistic synthesis, and analytical validation of this compound, providing drug development professionals with a self-validating framework for its utilization in diversity-oriented synthesis.

Structural Rationale & Orthogonal Reactivity

The molecular architecture of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (Formula: C16H22N2O6)[1] is engineered for modular library construction. Its design relies on three synergistic functional domains:

  • The D-Valine Core: The incorporation of a D-valine moiety provides a rigid stereocenter. The bulky isopropyl side chain dictates the conformational trajectory during downstream intramolecular cyclizations, forcing the resulting scaffold into a geometry that accurately mimics the bioactive β-turn structural motif of native proteins[3].

  • The Nitroarene Scaffold: The 2-nitro group serves a dual purpose. Initially, its strong electron-withdrawing nature activates the phenyl ring for Nucleophilic Aromatic Substitution (SNAr)[4]. Subsequently, it acts as a masked nucleophile; upon selective reduction to an aniline, it triggers the cyclization cascade necessary to form the oxopiperazine core[2].

  • The tert-Butyl Ester (Boc-equivalent): The tert-butoxycarbonyl group at the 4-position protects the aromatic carboxylic acid. This creates an orthogonal reactivity profile against the free aliphatic carboxylic acid of the D-valine moiety. Researchers can perform aggressive amide couplings on the aliphatic acid without risking premature hydrolysis or cross-reactivity at the aromatic center.

Mechanistic Pathway: SNAr Synthesis

The synthesis of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine is achieved via a highly efficient SNAr reaction between tert-butyl 4-fluoro-3-nitrobenzoate and D-valine[4].

The causality behind the experimental conditions is rooted in the pKa of the reactants. D-valine exists as a zwitterion; therefore, a minimum of two equivalents of a mild base (such as K2CO3 or DIPEA) is required. The first equivalent deprotonates the carboxylic acid to ensure solubility, while the second deprotonates the ammonium ion, rendering the aliphatic amine highly nucleophilic. The reaction proceeds through a classic Meisenheimer complex, followed by the irreversible elimination of the fluoride leaving group.

SNAr_Workflow SM1 tert-Butyl 4-fluoro-3-nitrobenzoate (Electrophile) Base K2CO3 / DMF 80 °C, 12h SM1->Base SM2 D-Valine (Nucleophile) SM2->Base Intermediate Meisenheimer Complex Base->Intermediate Nucleophilic Attack Product (4-(tert-Butoxycarbonyl)- 2-nitrophenyl)-D-valine Intermediate->Product Fluoride Elimination

SNAr mechanism workflow for synthesizing (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine.

Application: Synthesis of Privileged β-Turn Mimetics

The primary utility of this compound was elegantly demonstrated in the construction of a 140-membered pilot library of tetra-substituted Δ5-2-oxopiperazines[2]. Because the β-turn is a prevalent secondary structure involved in protein-protein interactions (PPIs), mimicking this motif is a major goal in modern pharmacophore design.

By utilizing solution-phase parallel synthesis, the free carboxylic acid of the D-valine moiety is first diversified via amide coupling. Following this, the nitro group is reduced to an aniline. The introduction of an aldehyde then forms an iminium ion with the newly generated aniline, which undergoes intramolecular cyclization to yield the Δ5-2-oxopiperazine core[2]. The tert-butyl ester can later be deprotected using TFA to yield a free benzoic acid for final R-group functionalization.

BetaTurn_Synthesis Step1 (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine Step2 Amide Coupling (Diversification of Aliphatic Acid) Step1->Step2 EDCI, HOBt, DIPEA Step3 Nitro Reduction (Formation of Aniline Intermediate) Step2->Step3 SnCl2 or Pd/C, H2 Step4 Aldehyde Condensation & Cyclization (Formation of Δ5-2-Oxopiperazine Core) Step3->Step4 Aldehyde / Acid Catalysis Step5 Tetra-Substituted Δ5-2-Oxopiperazine (β-Turn Mimetic Library) Step4->Step5 Final Diversification

Synthetic pathway from the D-valine derivative to Δ5-2-oxopiperazine β-turn mimetics.

Quantitative Data & Analytical Validation

To ensure the integrity of the combinatorial library, the starting building block must meet strict purity thresholds. Below is a summary of the physicochemical properties and analytical validation parameters[1].

ParameterValue / SpecificationAnalytical Rationale
CAS Number 1497413-82-7Unique identifier for structural verification.
Molecular Formula C16H22N2O6Confirms atom count.
Molecular Weight 338.36 g/mol Used for stoichiometric calculations.
Exact Mass 338.1478 DaTarget for High-Resolution Mass Spectrometry (HRMS).
MS Target (ESI+) m/z 339.15 [M+H]⁺Primary diagnostic peak in LC-MS monitoring.
Purity Requirement ≥ 98% (HPLC)Essential to prevent error amplification in parallel synthesis.
Storage Conditions 2-8°C, Inert Atmosphere, DarkPrevents premature ester hydrolysis and photo-degradation of the nitroarene.

Self-Validating Experimental Protocols

The following methodologies provide a robust, self-validating system for synthesizing and utilizing the compound.

Protocol A: SNAr Synthesis of the D-Valine Derivative

Causality Check: The critical step here is the pH adjustment during workup. If the aqueous layer is not acidified, the product will remain water-soluble as a potassium carboxylate salt, leading to zero yield in the organic extract.

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge with N2.

  • Deprotonation: Dissolve D-valine (1.2 mmol) and anhydrous K2CO3 (2.5 mmol) in 10 mL of anhydrous DMF. Stir at room temperature for 15 minutes to generate the nucleophilic zwitterion.

  • Substitution: Add tert-butyl 4-fluoro-3-nitrobenzoate (1.0 mmol)[4] dropwise to the suspension.

  • Reaction: Elevate the temperature to 80 °C and stir for 12 hours. Monitor via LC-MS until the electrophile peak (m/z 242) disappears and the product peak (m/z 339) dominates.

  • Workup (Critical): Cool to room temperature. Dilute with 30 mL of distilled water. Slowly add 1M HCl dropwise until the pH reaches ~3.0 (this protonates the D-valine carboxylic acid).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

Protocol B: Nitro Reduction & Cyclization (Library Construction)

Causality Check: The reduction must be carefully controlled. Using SnCl2 is often preferred over Pd/C hydrogenation if other reducible functional groups (like halogens or alkenes) have been introduced during the amide coupling phase.

  • Amide Coupling: React the purified product from Protocol A with a primary amine (1.1 equiv) using EDCI (1.2 equiv) and HOBt (1.2 equiv) in DCM for 4 hours at room temperature.

  • Reduction: Dissolve the resulting amide in Ethanol. Add SnCl2·2H2O (5.0 equiv) and reflux for 2 hours. The deep yellow color of the nitro compound will fade, indicating successful reduction to the aniline.

  • Cyclization: Concentrate the mixture, neutralize with saturated NaHCO3, and extract with EtOAc. React the crude aniline with an aldehyde in the presence of a mild acid catalyst to form the iminium ion, which spontaneously cyclizes to yield the target tetra-substituted Δ5-2-oxopiperazine[2].

References

  • Synthesis and Library Construction of Privileged Tetra-Substituted Δ5-2-Oxopiperazine as β-Turn Structure Mimetics ACS Combinatorial Science (2014) URL:[Link]

Sources

Foundational

Chemical properties of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine

An In-depth Technical Guide to (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine Abstract This technical guide provides a comprehensive analysis of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine, a specialized amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine

Abstract

This technical guide provides a comprehensive analysis of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine, a specialized amino acid derivative with significant potential in peptide synthesis and drug development. As this compound is not a standard catalog item, this document synthesizes its probable chemical properties, reactivity, and handling protocols based on the well-established chemistry of its constituent functional groups: a D-valine core, an N-aryl linkage, a 2-nitrophenyl system, and a tert-butyl ester. We present proposed synthetic routes, detailed protocols for its characterization and use, and expert insights into the causality behind these experimental choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for creating novel peptide-based therapeutics and chemical probes.

Structural Elucidation and Potential Applications

(4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine is a non-canonical amino acid derivative. Its structure consists of a D-valine molecule in which the alpha-amino group forms a C-N bond with a substituted phenyl ring. This ring is functionalized with a nitro group at the 2-position and a tert-butoxycarbonyl group (a tert-butyl ester) at the 4-position, relative to the point of attachment.

The strategic placement of these functional groups suggests several advanced applications:

  • Peptide Scaffolding: The D-configuration of the valine residue can confer resistance to enzymatic degradation by proteases, thereby increasing the in-vivo half-life of peptide drug candidates.[1]

  • Orthogonal Chemistry: The valine's free carboxylic acid provides a handle for standard peptide coupling, while the tert-butyl ester offers an orthogonal site for deprotection under acidic conditions, enabling the synthesis of complex or branched peptides.[2][3]

  • Linker and Conjugation Chemistry: The nitro group can be chemically reduced to an amine, fundamentally altering the electronic properties of the aromatic ring and providing a new site for bioconjugation or further chemical elaboration.

Predicted Physicochemical Properties

The following table summarizes the predicted and calculated properties for this compound.

PropertyValueBasis of Estimation
IUPAC Name (2R)-2-[(4-(tert-butoxycarbonyl)-2-nitrophenyl)amino]-3-methylbutanoic acidNomenclature Rules
Molecular Formula C₁₅H₂₀N₂O₆Calculated
Molecular Weight 340.33 g/mol Calculated
Appearance Yellow to orange solidPresence of the nitrophenyl chromophore
Solubility Soluble in DMF, DMSO, DCM, Ethyl Acetate; Sparingly soluble in waterBased on analogous structures
pKa (Valine COOH) ~2-3Typical for N-aryl amino acids

Proposed Synthesis and Workflow

The most logical and field-proven approach to synthesizing this molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a suitable leaving group (e.g., fluorine) on an aromatic ring by the primary amine of D-valine.

Diagram of Proposed Synthetic Pathway

Synthesis_Workflow DVal D-Valine Reaction SₙAr Reaction (60-80 °C) DVal->Reaction Precursor tert-butyl 4-fluoro-3-nitrobenzoate Precursor->Reaction Base DIPEA or K₂CO₃ in DMF Base->Reaction Product_Crude Crude Product in Reaction Mixture Reaction->Product_Crude Yields Workup Aqueous Workup & Extraction Product_Crude->Workup Proceeds to Purification Flash Chromatography (Silica Gel) Workup->Purification Isolates FinalProduct (4-(tert-Butoxycarbonyl)- 2-nitrophenyl)-D-valine Purification->FinalProduct Yields Pure

Caption: Proposed synthesis of the target compound via SₙAr reaction.

Experimental Protocol: Synthesis

Rationale: This protocol utilizes tert-butyl 4-fluoro-3-nitrobenzoate as the electrophile. The fluorine atom is an excellent leaving group for SNAr, activated by the electron-withdrawing effect of the adjacent nitro group. A non-nucleophilic organic base like DIPEA is chosen to neutralize the HF generated in situ without competing in the primary reaction.

Materials:

  • D-Valine

  • tert-butyl 4-fluoro-3-nitrobenzoate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve D-valine (1.0 equivalent) and tert-butyl 4-fluoro-3-nitrobenzoate (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 equivalents) to the stirred solution.

  • Heating: Heat the reaction mixture to 70 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 1 M HCl. Extract the aqueous layer three times with EtOAc.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to obtain the pure (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine.

Reactivity and Chemical Transformations

The utility of this molecule lies in the selective manipulation of its three key functional groups: the D-valine carboxylic acid, the tert-butyl ester, and the aromatic nitro group.

Diagram of Key Chemical Reactions

Reactivity_Diagram Start (4-(tert-Butoxycarbonyl)- 2-nitrophenyl)-D-valine Peptide Peptide Chain Extension (Amide Bond Formation) Start->Peptide DeprotectedAcid (4-Carboxy-2-nitrophenyl) -D-valine Start->DeprotectedAcid ReducedAmine (4-(tert-Butoxycarbonyl)- 2-aminophenyl)-D-valine Start->ReducedAmine Coupling HATU, DIPEA + Amino Acid/Resin Coupling->Peptide TFA TFA / DCM TFA->DeprotectedAcid Reduction SnCl₂ or H₂/Pd-C Reduction->ReducedAmine

Caption: Key transformations of the title compound.

Protocol 1: Peptide Coupling

Rationale: The free carboxylic acid of the valine moiety is the primary handle for incorporation into a peptide sequence. HATU is a highly efficient, low-racemization coupling reagent suitable for this purpose.[4]

Procedure:

  • Pre-activation: In a separate vessel, dissolve (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (1.2 equivalents), HATU (1.15 equivalents), and DIPEA (2.0 equivalents) in DMF. Stir for 5-10 minutes.

  • Coupling: Add the pre-activated solution to the resin-bound peptide (with a free N-terminal amine) or an amino acid ester solution (1.0 equivalent).

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: If using solid-phase synthesis, wash the resin extensively with DMF and DCM to remove excess reagents.

Protocol 2: Deprotection of the tert-Butyl Ester

Rationale: The tert-butyl ester is an acid-labile protecting group.[5] Trifluoroacetic acid (TFA) is the standard reagent for its removal, generating gaseous isobutylene and carbon dioxide as byproducts.[] This deprotection is typically performed at the end of a synthesis or to unmask the aromatic carboxyl group for further modification.

Procedure:

  • Reaction Setup: Dissolve the protected compound in Dichloromethane (DCM).

  • TFA Addition: Add an equal volume of TFA to the solution (creating a 50% TFA/DCM mixture).

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Workup: Remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation. The resulting carboxylic acid can be precipitated with cold diethyl ether if necessary.

Analytical Characterization

Verifying the identity and purity of the synthesized compound is critical. A combination of HPLC, Mass Spectrometry, and NMR spectroscopy provides a self-validating system of characterization.

Analytical Workflow Diagram

Analytical_Workflow Sample Purified Sample HPLC HPLC Analysis (Purity Assessment) Sample->HPLC MS Mass Spectrometry (Mass Verification) Sample->MS NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR Result_HPLC Purity >95% HPLC->Result_HPLC Result_MS Correct m/z Observed [M+H]⁺ = 341.14 MS->Result_MS Result_NMR Expected Peaks Present NMR->Result_NMR Final Structure & Purity Confirmed Result_HPLC->Final Result_MS->Final Result_NMR->Final

Caption: Workflow for the analytical validation of the final product.

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.0-8.5 (m, 2H): Aromatic protons on the nitrophenyl ring.

    • δ 7.0-7.5 (d, 1H): Aromatic proton on the nitrophenyl ring.

    • δ 4.2-4.5 (m, 1H): α-proton of the D-valine.

    • δ 2.2-2.5 (m, 1H): β-proton of the D-valine.

    • δ 1.55 (s, 9H): Singlet for the tert-butyl protons.

    • δ 0.9-1.1 (dd, 6H): Two doublets for the diastereotopic methyl groups of valine.

  • Mass Spectrometry (ESI+):

    • m/z (calculated): 341.14 for [M+H]⁺, 363.12 for [M+Na]⁺.

    • Expected Fragmentation: Loss of t-butyl (-56 Da), loss of Boc group (-100 Da).

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Nitrophenyl compounds should be treated as potentially toxic. Avoid inhalation of dust and contact with skin.

  • Storage: Store in a cool, dry, and dark place, tightly sealed under an inert atmosphere to prevent degradation.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link][5]

  • PubChem, National Institutes of Health. Boc-L-Valine. [Link][7]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link][2]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][3]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link][4]

Sources

Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine

Introduction: A Precisely Engineered Tool for Peptide Chemistry (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine is a sophisticated amino acid derivative engineered for specific applications in peptide synthesis and chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Precisely Engineered Tool for Peptide Chemistry

(4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine is a sophisticated amino acid derivative engineered for specific applications in peptide synthesis and chemical biology. Its structure, comprising a D-valine core, a temporary N-terminal tert-butoxycarbonyl (Boc) protecting group, and a nitrophenyl ester, designates it as an "activated" amino acid. This guide elucidates the chemical mechanism of action of this compound, focusing on its primary role as a reagent for the formation of peptide bonds and its utility as a probe in bio-assays. While not a therapeutic agent with a pharmacological mechanism of action, its function is critical in the construction of peptides that may have therapeutic properties. The incorporation of a D-amino acid is a strategic choice to enhance the stability of the resulting peptides against enzymatic degradation.[1][2]

The Principle of Activated Esters in Amide Bond Formation

The formation of a peptide (amide) bond involves the reaction of a carboxylic acid with an amine. This reaction is energetically unfavorable under standard conditions and requires the "activation" of the carboxylic acid. The most common strategy is to convert the carboxyl group into a better leaving group. Nitrophenyl esters are a classic example of such "active esters".[3][4] The electron-withdrawing nature of the nitro group makes the phenoxy group a good leaving group, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by an amine.[5][6][7][8]

Key Chemical Properties
PropertyValue
IUPAC Name (4-(tert-butoxycarbonyl)-2-nitrophenyl) (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate
Molecular Formula C20H28N2O8
Appearance Likely a white to off-white or yellowish solid
Key Functional Groups Boc-protected amine, D-valine, Nitrophenyl ester
Primary Application Peptide synthesis, Bioconjugation

Mechanism of Action: Peptide Bond Formation via Nucleophilic Acyl Substitution

The core mechanism of action of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine is its role as an acylating agent in a nucleophilic acyl substitution reaction to form a peptide bond.[9]

The reaction proceeds as follows:

  • Nucleophilic Attack: The deprotected α-amino group of a second amino acid or a peptide chain acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester in (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.

  • Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 4-(tert-butoxycarbonyl)-2-nitrophenoxide as the leaving group. The stability of this phenoxide anion, enhanced by the electron-withdrawing nitro group, makes this step thermodynamically favorable.

  • Peptide Bond Formation: The result is the formation of a new peptide bond, elongating the peptide chain by one D-valine residue.

Peptide_Bond_Formation Mechanism of Peptide Bond Formation Reactants Boc-D-Val-ONp + H2N-Peptide Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Boc-D-Val-Peptide + HO-Np Intermediate->Products Collapse & Leaving Group Departure

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol: Incorporation of a Boc-D-valine Residue

This protocol describes a representative step for incorporating a D-valine residue into a growing peptide chain in a solution-phase synthesis.

  • Deprotection of the Peptide Chain: Ensure the N-terminus of the existing peptide chain is deprotected (e.g., by treating an N-Boc protected peptide with trifluoroacetic acid).

  • Neutralization: Neutralize the resulting ammonium salt of the peptide with a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent such as dimethylformamide (DMF).

  • Coupling Reaction: Add a stoichiometric equivalent of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine to the neutralized peptide solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Once the reaction is complete, the newly formed, longer peptide is purified from the nitrophenol byproduct and any unreacted starting materials, typically through extraction and/or chromatography.

Peptide_Synthesis_Workflow Workflow for a Single Coupling Cycle cluster_peptide Growing Peptide Chain cluster_reagents Reagents & Solvents Start Boc-NH-Peptide Deprotected H3N+-Peptide Start->Deprotected Deprotection Neutralized H2N-Peptide Deprotected->Neutralized Neutralization Coupled Boc-D-Val-NH-Peptide Neutralized->Coupled Coupling TFA TFA TFA->Deprotected DIPEA DIPEA in DMF DIPEA->Neutralized Activator (Boc)D-Val-ONp Activator->Coupled

Caption: Experimental workflow for peptide elongation.

Strategic Importance of the D-Valine Moiety

The use of a D-amino acid like D-valine, instead of its natural L-enantiomer, is a deliberate design choice in peptide chemistry. Peptides constructed with D-amino acids often exhibit significantly enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased stability can lead to a longer in vivo half-life for peptide-based drug candidates.[2]

Utility in Biochemical Assays

Nitrophenyl esters are widely used as substrates in colorimetric assays to measure the activity of various hydrolytic enzymes, such as lipases and esterases.[10][11][12] The enzymatic cleavage of the ester bond releases the nitrophenolate anion, which has a distinct yellow color and a strong absorbance around 405-415 nm.[10][12]

Mechanism of Action as an Enzyme Substrate
  • Binding: The (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine substrate binds to the active site of the enzyme.

  • Catalysis: The enzyme catalyzes the hydrolysis of the ester bond.

  • Product Release: The enzyme releases the Boc-D-valine and the 4-(tert-butoxycarbonyl)-2-nitrophenolate ion.

  • Detection: The concentration of the released nitrophenolate can be quantified over time using a spectrophotometer, allowing for the determination of the enzyme's kinetic parameters.

Protocol: Model Esterase Activity Assay
  • Prepare Substrate Stock Solution: Dissolve (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Prepare Reaction Buffer: Prepare a buffer solution at the optimal pH for the enzyme of interest.

  • Set up the Assay: In a microplate or cuvette, add the reaction buffer and the enzyme solution.

  • Initiate the Reaction: Add a small volume of the substrate stock solution to the enzyme/buffer mixture to start the reaction.

  • Monitor Absorbance: Immediately place the reaction vessel in a spectrophotometer and monitor the increase in absorbance at ~410 nm over time.

  • Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

Conclusion

(4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine is a specialized chemical tool whose mechanism of action is rooted in the principles of physical organic chemistry. It serves as an efficient acylating agent for the synthesis of D-valine-containing peptides, leveraging an activated nitrophenyl ester to facilitate peptide bond formation. Its design incorporates features that are highly desirable in drug development and chemical biology, namely the proteolytic resistance conferred by the D-amino acid and the utility of the nitrophenyl group as a colorimetric reporter. This compound is a prime example of how the precise chemical modification of a simple biomolecule can create a powerful reagent for building complex and functionally optimized peptides.

References

  • Bodanszky, M., & du Vigneaud, V. (1959). A method of synthesis of long peptide chains using a stepwise synthesis of peptide chains. Journal of the American Chemical Society, 81(21), 5688-5691.
  • Gagnon, P., Huang, X., Therrien, E., & Keillor, J. W. (2002). Peptide coupling of unprotected amino acids through in situ p-nitrophenyl ester formation. Tetrahedron Letters, 43(43), 7717-7719.
  • Meneses, C., Nicoll, S. L., & Trembleau, L. (2010). Multigram-scale synthesis of short peptides via a simplified repetitive solution-phase procedure. The Journal of Organic Chemistry, 75(2), 564-569.
  • Bodánszky, M. (1955). Synthesis of Peptides by Aminolysis of Nitrophenyl Esters.
  • Kocalar, S., et al. (2020). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent.
  • J&K Scientific. (n.d.). Boc-L-valine 4-nitrophenyl ester | 16948-40-6.
  • Bodanszky, M. (1955). Synthesis of peptides by aminolysis of nitrophenyl esters.
  • Kocalar, S., et al. (2022). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates.
  • Thompson, A. A., et al. (2022). Screening putative polyester polyurethane degrading enzymes with semi-automated cell-free expression and nitrophenyl probes. Frontiers in Bioengineering and Biotechnology, 10, 963989.
  • Gadosy, T. A., & Tee, O. S. (1996). Spectator catalysis in the cleavage of p-nitrophenyl acetate and p-nitrophenyl hexanoate by "hydroxypropyl-β-cyclodextrin". Canadian Journal of Chemistry, 74(5), 745-753.
  • Winander, C., et al. (2018). Targeting Biological Systems by Organic Synthesis Methods - Cancer Cells and Proteins. Article.
  • United States Biological. (n.d.). N-Boc-L-valine-O-nitrophenyl Ester.
  • BenchChem. (2025). Application Notes and Protocols: Tert-Butoxycarbonyl-D-valine as a Chiral Building Block in Asymmetric Synthesis. BenchChem.
  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • BenchChem. (2025). An In-depth Technical Guide to tert-Butoxycarbonyl-D-valine. BenchChem.
  • Olender, D., Żwawiak, J., & Zaprutko, L. (2018). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 11(2), 54.
  • Lee, Y. S., et al. (2005). Synthesis and Biological Activity of Nitronyl Nitroxide Containing Peptides. Chemical & pharmaceutical bulletin, 53(6), 683-686.
  • Chem-Impex. (n.d.). Boc-D-phenylalanine 4-nitrophenyl ester.
  • Ohno, H., et al. (2008). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Green Chemistry, 10(5), 494-496.
  • Pearson+. (n.d.). Why do the nitro groups change the relative leaving tendencies of....
  • Ashenhurst, J. (2026, January 22). What Makes A Good Leaving Group?. Master Organic Chemistry.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Soderberg, T. (2022, July 20). 8.5: Leaving Groups. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Leaving group.
  • MedChemExpress. (n.d.). tert-Butoxycarbonyl-D-valine (N-tert-Butyloxycarbonyl-D-valine) | Amino Acid Derivative.

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Foundational

(4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine: A Critical Building Block for β-Turn Peptidomimetics

Executive Summary (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (CAS: 1497413-82-7) is a highly specialized unnatural amino acid derivative that serves as a foundational intermediate in the synthesis of privileged pep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (CAS: 1497413-82-7) is a highly specialized unnatural amino acid derivative that serves as a foundational intermediate in the synthesis of privileged peptidomimetics. Specifically, it is utilized in the construction of tetra-substituted Δ5-2-oxopiperazine libraries, which are designed to mimic the bioactive β-turn structural motifs of proteins[1]. Because β-turns are frequently localized at the surfaces of proteins and are heavily involved in protein-protein interactions (PPIs), scaffolding molecules that can accurately replicate their 3D topography are highly sought after in modern drug discovery. This technical guide explores the chemical logic, synthetic methodologies, and combinatorial applications of this critical intermediate.

Chemical Identity & Quantitative Data

The structural design of this compound incorporates three functional domains: a D-valine core for stereochemical control, an ortho-nitroaniline precursor for downstream cyclization, and a tert-butyl ester for orthogonal protection during library synthesis[2].

PropertyValue
Chemical Name N-(4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine
CAS Registry Number 1497413-82-7[3]
Molecular Formula C16H22N2O6[3]
Molecular Weight 338.36 g/mol [3]
Key Structural Features D-Valine backbone, ortho-nitro group, tert-butyl ester
Primary Application Intermediate for Δ5-2-oxopiperazine β-turn mimetics[1]

Mechanistic Pathway & Synthetic Logic

The synthesis of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) .

Causality in Reagent Selection: The starting material, tert-butyl 4-fluoro-3-nitrobenzoate, is strategically chosen. The strongly electron-withdrawing nitro group at the ortho position and the ester at the para position highly activate the C4-fluorine atom, lowering the lowest unoccupied molecular orbital (LUMO) of the aromatic ring[4]. This facilitates rapid SNAr attack by the primary amine of D-valine.

The choice of D-valine over L-valine is not arbitrary. In the context of peptidomimetics, D-amino acids are frequently utilized to force the resulting scaffold into a specific reverse-turn geometry (such as a Type II' β-turn), which is a privileged conformation for binding to many PPI targets[1]. Furthermore, the tert-butyl ester provides orthogonal protection; it remains completely stable during subsequent fluorous solid-phase extraction (F-SPE) and amide coupling steps, only to be cleaved globally under strong acidic conditions (e.g., TFA) at the final stage of library generation[2].

G A tert-Butyl 4-fluoro-3-nitrobenzoate + D-Valine B SNAr Reaction (Base, Heat) A->B C (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (Target Intermediate) B->C D Amide Coupling (Fluorous-tagged amine) C->D E Nitro Reduction (Aniline formation) D->E F Cyclization (Iminium formation & Olefin migration) E->F G Tetra-Substituted Δ5-2-Oxopiperazine (β-Turn Mimetic) F->G

Synthetic workflow from D-valine to the Δ5-2-oxopiperazine β-turn mimetic.

Application in Combinatorial Library Construction

Once synthesized, (4-(tert-butoxycarbonyl)-2-nitrophenyl)-D-valine acts as the foundational core for building a high-throughput drug-like small molecule library. According to Kim et al. (2014), this intermediate enables the modular introduction of four distinct substituents (R1 to R4)[1].

To achieve high-throughput synthesis without the bottleneck of traditional column chromatography, researchers employ fluorous tag technology . The carboxylic acid of the D-valine moiety is coupled with a fluorous-tagged amine. This allows the reaction to benefit from homogeneous solution-phase kinetics while enabling rapid purification via Fluorous Solid-Phase Extraction (F-SPE)[5]. Following the reduction of the nitro group to an aniline, the molecule undergoes an intramolecular cyclization via an iminium ion intermediate to form the Δ5-2-oxopiperazine core[2].

Logic R1 R1: D-Valine side chain (Stereocenter control) Core Tetra-Substituted Δ5-2-Oxopiperazine Core R1->Core R2 R2: Fluorous-tagged amine (Facilitates F-SPE purification) R2->Core R3 R3: Aldehyde synthon (Drives iminium cyclization) R3->Core R4 R4: Benzoic acid derivatives (Amide coupling for diversity) R4->Core Target β-Turn Mimetic Library (140 members, 90% purity) Core->Target

Logical diversity points in the tetra-substituted Δ5-2-oxopiperazine library.

Experimental Protocols (Self-Validating Systems)

The following protocols outline the synthesis and downstream utilization of the compound, engineered with built-in validation checkpoints to ensure scientific integrity.

Protocol 1: SNAr Synthesis of the Intermediate
  • Preparation: Dissolve tert-butyl 4-fluoro-3-nitrobenzoate (1.0 eq) and D-valine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the D-valine carboxylic acid, increasing the nucleophilicity of the amine, and neutralizes the HF generated during the reaction.

  • Thermal SNAr: Heat the reaction mixture to 80–90 °C for 12 hours under an inert argon atmosphere.

  • Validation Checkpoint (LC/MS): Monitor the reaction via LC/MS. The SNAr is complete when the fluorinated starting material peak disappears and the product mass (m/z 339 [M+H]⁺) dominates the chromatogram.

  • Workup: Cool to room temperature, mildly acidify with 1M HCl (to pH ~3) to protonate the valine carboxylate, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Downstream Assembly of the Δ5-2-Oxopiperazine Core
  • Amide Coupling: React the intermediate's free carboxylic acid with a fluorous-tagged amine using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.

  • Nitro Reduction: Treat the resulting compound with SnCl₂·2H₂O (5.0 eq) in EtOAc/EtOH. Validation Checkpoint: Observe a distinct color change from deep yellow (characteristic of the ortho-nitro group) to a pale/colorless solution (aniline formation). Confirm via LC/MS (mass shift of -30 Da).

  • Cyclization: React the resulting diamine with an aldehyde synthon. The aniline attacks the aldehyde to form an iminium ion, which is subsequently trapped by the secondary amine (from the D-valine moiety), followed by olefin migration to yield the Δ5-2-oxopiperazine.

  • F-SPE Purification: Load the crude mixture onto a fluoro-flash column. Wash with a fluorophobic solvent (e.g., MeOH/H₂O) to elute all non-tagged organic impurities. Switch to a fluorophilic solvent (e.g., THF or fluorinated solvents) to elute the pure tagged product[5].

Conclusion

(4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine is a masterfully designed building block that bridges the gap between simple amino acids and complex, drug-like peptidomimetics. By leveraging orthogonal protecting groups and stereochemical pre-organization, it enables the rapid, high-purity construction of tetra-substituted Δ5-2-oxopiperazines[1]. These scaffolds successfully populate the 3D chemical space corresponding to protein β-turns, providing researchers with a robust toolkit for discovering novel PPI inhibitors.

References

  • Kim, J.; Lee, W. S.; Koo, J.; Lee, J.; Park, S. B. Synthesis and Library Construction of Privileged Tetra-Substituted Δ5-2-Oxopiperazine as β-Turn Structure Mimetics. ACS Combinatorial Science2014 , 16 (1), 24-32.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Coupling of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine

Introduction In the landscape of modern drug discovery and peptide chemistry, the efficient formation of amide bonds is paramount. This document provides detailed protocols and technical insights for the coupling of (4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and peptide chemistry, the efficient formation of amide bonds is paramount. This document provides detailed protocols and technical insights for the coupling of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine, a sterically hindered and electronically modified amino acid derivative. The strategic placement of a nitro group and a bulky tert-butoxycarbonyl (Boc) protecting group presents unique challenges to standard coupling procedures, necessitating optimized conditions to achieve high yields and minimize side reactions, particularly racemization.[1]

The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide to navigating the complexities of coupling this specific building block. We will delve into the rationale behind reagent selection, provide step-by-step experimental procedures, and offer troubleshooting guidance based on established principles of organic synthesis.

Challenges in Coupling Sterically Hindered Amino Acids

The primary obstacle in the acylation of amino acids like D-valine is steric hindrance. The bulky isopropyl side chain, in conjunction with the N-terminal protecting group, can physically impede the approach of the activated carboxylic acid to the amine nucleophile.[1] This often leads to sluggish or incomplete reactions when using standard coupling reagents.[1][2]

Furthermore, the electronic nature of the aromatic ring, substituted with a nitro group, can influence the reactivity of the molecule. Therefore, the choice of coupling reagent and reaction conditions is critical to overcoming these hurdles and ensuring efficient amide bond formation.

Recommended Coupling Reagents and Rationale

For sterically demanding couplings, onium salt-based reagents are generally superior to carbodiimides alone.[1] Reagents such as HATU, HBTU, and PyBOP have demonstrated high efficiency in such cases.[1][3][4][5]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is a third-generation coupling reagent known for its high efficiency, rapid reaction rates, and ability to minimize racemization.[3][4] It is particularly effective for difficult couplings involving sterically hindered amino acids.[2][3][4] The mechanism involves the formation of a highly reactive OAt-active ester.[3][6]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole): While carbodiimides like EDC can be less effective on their own for hindered couplings, their efficacy is significantly enhanced by the addition of HOBt.[7][8][9][10] HOBt acts as an additive to form an active ester, which is more reactive and less prone to side reactions like N-acylurea formation.[7][11] This combination also helps to suppress racemization.[1][7][10]

Experimental Protocols

The following protocols provide a starting point for the coupling of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine with a primary or secondary amine. Optimization may be required depending on the specific substrate.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high yields and minimizing reaction times, especially with challenging substrates.

Materials:

  • (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (1.0 eq.)

  • Amine coupling partner (1.0 - 1.2 eq.)

  • HATU (1.0 - 1.2 eq.)[3]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)[3]

  • Anhydrous aprotic solvent (e.g., DMF, DCM)[3]

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (1.0 eq.) in the chosen anhydrous solvent.

  • Add HATU (1.0-1.2 eq.) to the solution.[3]

  • Add DIPEA (2.0-3.0 eq.) to the mixture.[3]

  • Stir the solution at room temperature for 15-30 minutes for pre-activation of the carboxylic acid.[3]

  • Add the amine coupling partner (1.0-1.2 eq.) to the reaction mixture.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Coupling

This protocol offers a cost-effective alternative to HATU, though it may require longer reaction times.

Materials:

  • (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (1.0 eq.)

  • Amine coupling partner (1.0 - 1.2 eq.)

  • EDC·HCl (1.1 - 1.5 eq.)[7]

  • HOBt (1.1 - 1.5 eq.)[7]

  • DIPEA or Triethylamine (TEA) (2.0 - 3.0 eq.)[7]

  • Anhydrous DMF or DCM[7]

Procedure:

  • To a round-bottom flask, add (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.).[7]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.[7]

  • Add DIPEA (2.5 eq.) dropwise.[7]

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Coupling Conditions

ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Coupling Reagent HATUEDC·HCl
Additive None (HOAt is generated in situ)HOBt
Base DIPEADIPEA or TEA
Typical Reaction Time 1-4 hours12-24 hours
Relative Cost HigherLower
Efficiency for Hindered Substrates Very HighModerate to High
Racemization Risk Low[3][4]Low (with HOBt)[1][7]

Visualization of Experimental Workflow and Reaction Mechanism

General Workflow for Amide Coupling

G cluster_prep 1. Reagent Preparation cluster_activation 2. Carboxylic Acid Activation cluster_coupling 3. Amide Bond Formation cluster_workup 4. Work-up and Purification reagents Dissolve Carboxylic Acid and Amine in Anhydrous Solvent activation Add Coupling Reagent (e.g., HATU or EDC/HOBt) and Base (e.g., DIPEA) reagents->activation coupling Stir at 0°C to RT activation->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification

Caption: General experimental workflow for amide bond formation.

HATU-Mediated Coupling Mechanism

G Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate -H⁺ Base Base (DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU Amide Amide Product Active_Ester->Amide + R'-NH₂ Amine R'-NH₂ Byproducts HOAt + Tetramethylurea

Caption: Simplified mechanism of HATU-mediated amide bond formation.[3][6]

Troubleshooting and Optimization

  • Low Yield: For particularly challenging couplings, consider increasing the equivalents of the coupling reagent and base.[7] Switching from EDC/HOBt to a more potent reagent like HATU is also a viable strategy.[7] Ensure all reagents and solvents are strictly anhydrous, as water can hydrolyze the activated intermediates.[3][7]

  • Incomplete Reaction: If the reaction stalls, a "double coupling" can be performed where a second charge of the coupling reagent and base is added to the reaction mixture. Monitoring the reaction for the presence of unreacted amine using a qualitative test like the Kaiser test can be beneficial, especially in solid-phase synthesis.[12]

  • Racemization: To minimize the loss of stereochemical integrity, use of hindered, non-nucleophilic bases like DIPEA is recommended.[1] Running the reaction at lower temperatures can also help, although this may slow down the reaction rate.[1] The use of additives like HOBt or the inherent mechanism of HATU are designed to suppress racemization.[1][3][7]

Conclusion

The successful coupling of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine is readily achievable with careful selection of reagents and adherence to optimized protocols. For most applications, HATU offers a robust and efficient method, while the EDC/HOBt system provides a reliable and economical alternative. By understanding the principles behind these methodologies and implementing the practical guidance provided, researchers can confidently incorporate this valuable building block into their synthetic strategies.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Peptides International. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

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Application

Application Note: Orthogonal Cleavage Strategies for (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine from Solid Supports

Abstract This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the cleavage of molecules from solid supports functionalized with a dual-responsive...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the cleavage of molecules from solid supports functionalized with a dual-responsive linker system. We focus on the cleavage of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine, a model compound attached via a linker that incorporates both a photolabile ortho-nitrobenzyl (oNB) group and an acid-labile tert-butoxycarbonyl (Boc) group. This guide elucidates the underlying chemical mechanisms, provides detailed, field-proven protocols for both photolytic and acidolytic cleavage, and discusses the strategic application of this orthogonal system. By offering precise control over molecular release, this linker technology enables advanced synthetic strategies and the generation of complex chemical libraries.

Introduction: The Power of Orthogonal Cleavage

In solid-phase synthesis, the linker connecting the nascent molecule to the insoluble resin is of paramount importance. It must remain stable throughout numerous reaction cycles yet be cleaved efficiently and selectively under specific conditions to release the final product.[1] Advanced applications often demand orthogonal linker systems, where multiple cleavage mechanisms can be employed independently.[2][3]

The (4-(tert-Butoxycarbonyl)-2-nitrophenyl) moiety represents such a system. It is a derivative of the classic ortho-nitrobenzyl (oNB) photolabile linker, which allows for traceless cleavage under mild, neutral conditions using UV light.[4][5][6] The incorporation of an acid-labile Boc protecting group on the aromatic ring introduces a second layer of chemical control. This dual-functionality allows for:

  • Photolytic Release: Cleavage of the target molecule from the resin using UV irradiation, leaving acid-sensitive groups elsewhere in the molecule intact.

  • Selective Deprotection: Removal of the linker's Boc group using acid, which modifies the linker's properties without releasing the target molecule, enabling subsequent synthetic transformations.

This guide details the chemical principles and provides robust protocols to exploit this orthogonality.

Mechanistic Insights: Controlling Molecular Release

Understanding the chemical transformations governing cleavage is critical for optimizing reaction conditions and troubleshooting outcomes.

2.1 Mechanism of Photolytic Cleavage

The cleavage of oNB linkers proceeds via a well-established intramolecular redox reaction, often described as a Norrish Type II mechanism.[7]

  • Photoexcitation: Upon irradiation with UV light (typically in the 350-365 nm range), the nitro group absorbs a photon, promoting it to an excited diradical state.[6]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming an aci-nitro intermediate.

  • Rearrangement and Cleavage: This unstable intermediate rapidly rearranges, leading to the cleavage of the benzylic ester or ether bond. This process releases the target molecule (D-valine) with a free carboxyl group and converts the linker into a reactive ortho-nitrosobenzaldehyde byproduct.[7][8]

This mechanism is advantageous as it occurs under neutral pH and at ambient temperature, preserving sensitive functional groups that would be compromised by harsh acidic or basic conditions.[4][6]

Photolytic_Cleavage_Mechanism cluster_Resin On Solid Support cluster_Process Cleavage Process cluster_Products Released Products Resin Resin-O-CH₂-Ar(NO₂)(OBoc)-CO-Valine Irradiation UV Light (hv) ~365 nm Resin->Irradiation 1. Excitation Intermediate aci-Nitro Intermediate Irradiation->Intermediate 2. H-Abstraction Valine HOOC-Valine (Target Molecule) Intermediate->Valine 3. Rearrangement & Cleavage Byproduct Resin-Bound o-Nitroso-aldehyde Intermediate->Byproduct

Caption: Mechanism of oNB photolytic cleavage.

2.2 Mechanism of Acidolytic Cleavage

The Boc group is a cornerstone of acid-labile protection strategy, particularly in peptide synthesis.[9][10] Its removal is typically achieved with a strong acid, such as trifluoroacetic acid (TFA).[11][12]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.

  • Carbocation Formation: The protonated group fragments, eliminating gaseous carbon dioxide and forming a highly stable tert-butyl cation.

  • Quenching: This reactive carbocation must be trapped by a nucleophilic "scavenger" (e.g., water, triisopropylsilane) to prevent it from alkylating electron-rich residues like tryptophan or methionine.[11][13]

Crucially, in this specific linker system, this acid treatment removes the Boc group to yield a (4-hydroxy-2-nitrophenyl) linker but does not cleave the bond to the D-valine or the bond to the resin. This demonstrates the orthogonality of the system.

Experimental Protocols & Data

The following protocols provide step-by-step methodologies for the selective cleavage of the linker system. Safety is paramount: always perform acid-based cleavages in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

3.1 Protocol 1: Photolytic Cleavage for Target Release

This protocol is designed for the efficient release of the synthesized molecule from the solid support.

Materials and Equipment

  • Peptidyl-resin (~100 mg, 0.1 mmol scale)

  • Photoreactor (e.g., batch reactor with a 365 nm mercury lamp or a continuous flow photoreactor)[15]

  • Reaction Vessel (quartz or borosilicate glass)

  • Dichloromethane (DCM) or Dioxane (HPLC grade)

  • Nitrogen or Argon gas line

  • Filtration apparatus (fritted glass funnel or filter syringe)

  • Rotary evaporator

  • HPLC and LC-MS for analysis

Step-by-Step Methodology

  • Resin Preparation: Place the peptidyl-resin in the reaction vessel. Add 5 mL of DCM to swell the resin beads for 20 minutes.

  • Solvent Exchange: Drain the swelling solvent and wash the resin three times with 5 mL of the reaction solvent (e.g., Dioxane/Water 4:1).

  • Irradiation Setup: Suspend the resin in 10 mL of the reaction solvent. Ensure the suspension is homogenous by gentle stirring or agitation. Purge the vessel with nitrogen for 5 minutes.

  • Photolysis: Irradiate the suspension with a 365 nm UV source. Reaction time can vary significantly based on the reactor setup and quantum yield.[16] Monitor the reaction by taking small aliquots of the supernatant over time. For many systems, 2-4 hours is a suitable starting point. Continuous flow reactors can significantly reduce this time.[15]

  • Product Collection: Once the reaction is complete, filter the resin beads and collect the filtrate.

  • Resin Washing: Wash the resin three times with 3 mL of the reaction solvent to recover any remaining product. Combine the washes with the original filtrate.

  • Concentration: Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator.

  • Analysis: Dissolve the crude product in a suitable solvent and analyze by HPLC and LC-MS to confirm identity and purity.

3.2 Protocol 2: Selective Acidolytic Removal of the Linker's Boc Group

This protocol demonstrates the orthogonal removal of the Boc group while the target molecule remains covalently attached to the solid support.

Materials and Equipment

  • Peptidyl-resin (~100 mg, 0.1 mmol scale)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)

  • Dichloromethane (DCM), Methanol (MeOH)

  • Reaction vessel with frit

  • Nitrogen or Argon gas line

Step-by-Step Methodology

  • Resin Preparation: Swell the resin in 5 mL of DCM for 20 minutes in the reaction vessel, then drain the solvent.

  • Acid Treatment: Add 5 mL of the freshly prepared TFA/Water/TIS cleavage cocktail to the resin.

  • Reaction: Gently agitate the resin slurry under a nitrogen atmosphere at room temperature for 1.5 to 2 hours.[14]

  • Filtration and Washing: Drain the acidic solution. Wash the resin thoroughly to remove residual acid and scavengers:

    • 3x with 5 mL DCM

    • 2x with 5 mL MeOH

    • 3x with 5 mL DCM

  • Drying: Dry the resin under a high vacuum for at least 2 hours.

  • Validation (Optional but Recommended): To confirm the Boc group removal without linker cleavage, subject a small portion of the acid-treated resin to the photolytic cleavage protocol (3.1). Analyze the resulting product by LC-MS. The mass should correspond to (4-hydroxy-2-nitrophenyl)-D-valine, confirming the successful and selective deprotection.

3.3 Summary of Conditions and Expected Outcomes
ParameterProtocol 1: Photolytic CleavageProtocol 2: Acidolytic Deprotection
Primary Reagent UV Light (~365 nm)Trifluoroacetic Acid (TFA)
Solvent Dioxane, DCM, or other UV-transparent solventTFA (as reagent and solvent)
Scavengers Generally not required; system-dependentWater, Triisopropylsilane (TIS)[13]
Time 1-6 hours (setup dependent)1.5-2 hours
Temperature Room TemperatureRoom Temperature
Primary Outcome Cleaved D-valine in solutionD-valine remains attached to modified resin
Final State of Linker Resin-bound o-nitroso-aldehydeResin-bound (4-hydroxy-2-nitrophenyl) linker
Workflow and Application Strategy

The orthogonality of this linker system provides strategic flexibility in complex syntheses.

Experimental_Workflow cluster_Paths Orthogonal Pathways Start Start: Resin-Linker(Boc)-Valine Acid Protocol 2: TFA / TIS / H₂O Start->Acid Path A: Modify Linker Photo Protocol 1: UV Light (365 nm) Start->Photo Path B: Direct Cleavage Resin_Modified Resin-Linker(OH)-Valine (Ready for further chemistry) Acid->Resin_Modified Product_Final Cleaved Product: HOOC-Valine Photo->Product_Final Resin_Modified->Photo Cleave Modified Product Analysis Analysis (HPLC, LC-MS) Product_Final->Analysis

Sources

Method

Application Notes and Protocols: Photolabile Deprotection of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Spatiotemporal Control of Bioactive Molecules with Light The ability to control the release...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Spatiotemporal Control of Bioactive Molecules with Light

The ability to control the release of bioactive molecules with high spatial and temporal precision is a cornerstone of modern chemical biology and drug development. Photolabile protecting groups (PPGs), often referred to as "caging" groups, are powerful tools that enable this control. These moieties are chemically inert until irradiated with light of a specific wavelength, at which point they undergo a photochemical reaction that liberates the active molecule. The ortho-nitrobenzyl (oNB) scaffold is one of the most widely utilized classes of PPGs due to its synthetic accessibility, stability in the absence of light, and efficient cleavage upon UV irradiation.[1][2]

This application note provides a detailed guide to the photolabile deprotection of D-valine caged with a (4-(tert-Butoxycarbonyl)-2-nitrophenyl) group. This particular PPG offers the potential for modulation of its properties through the carboxyl group on the phenyl ring. We will delve into the underlying photochemical mechanism, provide detailed protocols for the synthesis and photodeprotection of the caged D-valine, and discuss analytical methods for monitoring the reaction.

The Photochemical Mechanism of ortho-Nitrobenzyl Deprotection

The photochemistry of o-nitrobenzyl derivatives proceeds via a Norrish Type II-like intramolecular hydrogen abstraction.[1] Upon absorption of a photon, the nitro group is excited to a diradical triplet state. This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the protected molecule and form a 2-nitrosobenzaldehyde derivative as a byproduct. The efficiency of this process, quantified by the quantum yield (Φ), is influenced by factors such as the substitution pattern on the aromatic ring and the nature of the leaving group.[3][4]

Part 1: Synthesis of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine

A plausible synthetic route for the target compound involves the preparation of a suitable o-nitrobenzyl bromide derivative followed by esterification with Boc-D-valine.

Protocol 1: Synthesis of Methyl 4-(bromomethyl)-3-nitrobenzoate

This protocol is adapted from established methods for the bromination of substituted toluenes and subsequent esterification.[5][6]

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Esterification:

    • In a round-bottom flask, suspend 4-methyl-3-nitrobenzoic acid in an excess of methanol.

    • Carefully add thionyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-methyl-3-nitrobenzoate.

  • Benzylic Bromination:

    • Dissolve the methyl 4-methyl-3-nitrobenzoate in anhydrous carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

    • Reflux the mixture under an inert atmosphere, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to obtain methyl 4-(bromomethyl)-3-nitrobenzoate.

Protocol 2: Esterification of Boc-D-valine with Methyl 4-(bromomethyl)-3-nitrobenzoate

This procedure utilizes a standard base-mediated esterification of a carboxylic acid.

Materials:

  • Boc-D-valine

  • Methyl 4-(bromomethyl)-3-nitrobenzoate

  • Cesium carbonate (Cs₂CO₃) or a suitable non-nucleophilic base

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Boc-D-valine in anhydrous DMF.

  • Add cesium carbonate (1.5 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Add a solution of methyl 4-(bromomethyl)-3-nitrobenzoate in anhydrous DMF dropwise.

  • Stir the reaction at room temperature overnight, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine.

Part 2: Photolabile Deprotection

The photodeprotection of the caged D-valine is initiated by irradiation with UV light. The selection of the irradiation wavelength should ideally match the absorption maximum (λmax) of the chromophore to maximize efficiency. For most o-nitrobenzyl derivatives, this falls within the UVA range (320-400 nm).[7]

Key Experimental Parameters
ParameterRecommended Value/RangeRationale
Irradiation Wavelength ~365 nm (to be confirmed by UV-Vis)Balances efficient absorption by the nitroaromatic chromophore with minimizing potential photodamage to the released amino acid.[8]
Solvent Acetonitrile, Methanol, or aqueous buffersThe choice of solvent can influence reaction kinetics and solubility of reactants and products. Protic solvents can participate in the reaction mechanism.
Concentration 10 µM - 1 mMShould be optimized to ensure sufficient light penetration while providing a detectable concentration for analysis.
Light Source Mercury arc lamp with a bandpass filter, or a high-power UV LEDProvides high-intensity light at a specific wavelength for efficient and controlled deprotection.
Temperature Room TemperaturePhotochemical reactions are generally less sensitive to temperature than thermal reactions.
Protocol 3: Photodeprotection of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine

Materials:

  • (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine

  • Solvent of choice (e.g., HPLC-grade acetonitrile)

  • Quartz cuvette or reaction vessel

  • UV light source (e.g., 365 nm LED)

  • Stir plate and stir bar

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Prepare a solution of the caged D-valine in the chosen solvent at the desired concentration.

  • UV-Vis Spectroscopy (Optional but Recommended): Record the UV-Vis absorption spectrum of the starting material to determine the optimal irradiation wavelength (λmax).

  • Photolysis:

    • Transfer the solution to a quartz cuvette or a suitable photoreactor.

    • Place the vessel at a fixed distance from the UV light source.

    • Irradiate the solution while stirring.

    • At predetermined time intervals, withdraw aliquots for analysis.

Workflow for Photodeprotection and Analysis

photodeprotection_workflow cluster_prep Preparation cluster_photolysis Photolysis cluster_analysis Analysis start Prepare solution of caged D-valine uv_vis Record UV-Vis Spectrum (Determine λmax) start->uv_vis Optional irradiate Irradiate with UV light (e.g., 365 nm) start->irradiate uv_vis->irradiate Inform wavelength choice aliquots Withdraw aliquots at time points irradiate->aliquots hplc Analyze by HPLC aliquots->hplc Inject into HPLC quantify Quantify disappearance of starting material and appearance of D-valine hplc->quantify

Caption: Experimental workflow for the photodeprotection of caged D-valine.

Part 3: Data Analysis and Characterization

Monitoring the Reaction with HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the progress of the photodeprotection reaction. A reverse-phase C18 column is typically suitable for separating the more hydrophobic caged amino acid from the more polar, deprotected D-valine.

Illustrative HPLC Conditions:

  • Column: C18 reverse-phase, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm (for the peptide bond) and a wavelength corresponding to the absorbance of the nitroaromatic chromophore (e.g., 260 nm or 350 nm).[9][10]

By integrating the peak areas of the starting material and the product at each time point, the reaction kinetics can be determined.

Protocol 4: Determination of the Quantum Yield (Φ)

The quantum yield is a critical parameter that quantifies the efficiency of a photochemical reaction. It is defined as the number of moles of a substance produced or consumed per mole of photons absorbed. Chemical actinometry is a common method for determining the photon flux of the light source.[11][12]

Materials:

  • Potassium ferrioxalate solution (actinometer)

  • 1,10-Phenanthroline solution

  • Buffer solution (e.g., sodium acetate)

  • UV-Vis spectrophotometer

Procedure (Simplified):

  • Actinometry:

    • Fill the photoreactor with the potassium ferrioxalate actinometer solution.

    • Irradiate the solution for a short, measured period, ensuring less than 10% conversion.

    • Develop a colored complex by adding 1,10-phenanthroline and buffer.

    • Measure the absorbance of the complex at its λmax (around 510 nm).

    • Calculate the moles of Fe²⁺ formed, and from the known quantum yield of the actinometer, determine the photon flux of the light source (in moles of photons per unit time).

  • Sample Photolysis:

    • Irradiate a solution of the caged D-valine of known concentration under identical conditions (same reactor, volume, and light source).

    • Monitor the disappearance of the starting material by HPLC at various time points.

  • Calculation:

    • The quantum yield (Φ) can be calculated using the following equation: Φ = (moles of caged compound reacted) / (moles of photons absorbed)

Characterization of Products

The identity of the deprotected D-valine can be confirmed by co-injection with an authentic standard in the HPLC analysis. Further characterization can be achieved using mass spectrometry to confirm the expected molecular weight.

Troubleshooting and Field-Proven Insights

  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the irradiation time or the light intensity. Ensure the solvent is UV-transparent at the irradiation wavelength.

  • Side Reactions: The formation of the nitrosobenzaldehyde byproduct can sometimes lead to secondary reactions. If this is a concern, purification of the final product by chromatography may be necessary.[1]

  • Solubility Issues: If the caged compound or the deprotected product has poor solubility in the chosen solvent, consider using a co-solvent system or a different solvent altogether.

Conclusion

The (4-(tert-Butoxycarbonyl)-2-nitrophenyl) group is a promising photolabile protecting group for caging amino acids like D-valine. Its photodeprotection can be achieved efficiently with UV light, providing a powerful tool for the controlled release of this important chiral building block. The protocols and guidelines presented in this application note offer a comprehensive framework for researchers to implement this technology in their work, from synthesis to controlled deprotection and analysis. The ability to fine-tune the properties of the caging group through the carboxyl functionality opens up exciting possibilities for the development of novel photoresponsive materials and therapeutics.

References

  • "Photolabile protecting group." Wikipedia, Wikimedia Foundation, 2023, [Link].[1]

  • Wan, P., Muralidharan, S., & Babbage, I. "Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers." Canadian Journal of Chemistry, vol. 65, no. 8, 1987, pp. 1775-1783, [Link].[4]

  • Joo, C., et al. "Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications." Bioorganic & Medicinal Chemistry Letters, vol. 16, no. 3, 2006, pp. 633-637, [Link].[8]

  • Demas, J. N., & Crosby, G. A. "On the actinometric measurement of absolute luminescence quantum yields." The Journal of Physical Chemistry, vol. 75, no. 8, 1971, pp. 991-1024, [Link].[13]

  • "Determining Photon Flux Using Actinometry." HepatoChem, [Link].[11]

  • Fink, A. L., et al. "Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects." ACS Omega, vol. 10, no. 47, 2025, pp. 57560-57567, [Link].[1][4][14]

  • Fink, A. L., et al. "Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects." PubMed, National Center for Biotechnology Information, 20 Nov. 2025, [Link].[14]

  • Demas, J. N., & Harris, E. W. "Actinometric Determination of Absolute Fluorescence Quantum Yields." ResearchGate, Jan. 1983, [Link].[2]

  • "Synthesis method for 3-bromine-4-(methylol)methyl benzoate." Patsnap, 30 Dec. 2015, [Link].

  • Erickson, K. M., et al. "Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers." Environmental Science & Technology, vol. 55, no. 1, 2021, pp. 341-351, [Link].

  • "Analysis of Amino Acids by HPLC." Agilent, 24 June 2010, [Link].[9]

  • Gier, L. J., et al. "Simplification of the potassium ferrioxalate actinometer through carbon dioxide monitoring." Scientific Reports, vol. 13, no. 1, 2023, p. 2038, [Link].[12]

  • "HPLC Separation of Amino Acids." SIELC Technologies, [Link].

  • "Uv-Vis Spectrum of 4-Nitroaniline." SIELC Technologies, [Link].

  • "HPLC Separation of Amino Acids is Appropriate?" Walsh Medical Media, 22 Nov. 2013, [Link].[10]

  • Rich, D. H., & Gurwara, S. K. "3-Nitro-4-bromomethyl benzoic acid." Google Patents, US4189605A, 19 Feb. 1980, .[15]

  • "A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate." ResearchGate, Jan. 2004, [Link].[16]

  • "Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column." LCGC International, 11 Nov. 2020, [Link].

  • "Visible and Ultraviolet Spectroscopy." Michigan State University Department of Chemistry, [Link].

  • "A systematic study of the absorbance of the nitro functional group in the vacuum UV region." IU Indianapolis ScholarWorks, [Link].[7]

  • "(a) UV-vis absorption spectra of different nitroaromatic compounds. (b)..." ResearchGate, [Link].

  • "The UV–vis spectra of various nitroaromatic compounds and excitation of..." ResearchGate, [Link].

  • "Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion." ACS Publications, [Link].

  • "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine." Arkivoc, vol. 2009, no. 11, 2008, pp. 226-236, [Link].

  • Bolchi, C., Bavo, F., & Pallavicini, M. "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin." AIR Unimi, [Link].

Sources

Application

Application Note: (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine as a Core Building Block for β-Turn Peptidomimetics and PPI Modulators

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Professionals. Objective: To provide a comprehensive, causally-driven protocol for utilizing (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Professionals. Objective: To provide a comprehensive, causally-driven protocol for utilizing (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (CAS: 1497413-82-7) in the diversity-oriented synthesis of Δ5-2-oxopiperazine libraries targeting protein-protein interactions (PPIs).

Strategic Rationale & Mechanistic Causality

Protein-protein interactions (PPIs) are historically considered "undruggable" due to their large, flat, and featureless interface areas. However, nature frequently mediates these interactions through highly conserved secondary structures, most notably the β-turn .

To disrupt or stabilize these interfaces, researchers deploy small-molecule β-turn mimetics. (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine is a highly specialized, privileged building block engineered specifically for the synthesis of tetra-substituted Δ5-2-oxopiperazines—a scaffold that perfectly mimics the i+1 and i+2 vectors of a native β-turn ().

Every structural feature of this molecule serves a distinct, causal purpose in library synthesis:

  • The D-Valine Core (Stereochemical Directing Group): The isopropyl side chain dictates the spatial orientation of the resulting oxopiperazine. The unnatural (R)-configuration of D-valine is deliberately chosen to project the side chain into the exact vector required to mimic specific PPI hot-spots, while simultaneously conferring resistance to proteolytic degradation.

  • The 2-Nitro Group (Masked Nucleophile): To form the oxopiperazine ring, an intramolecular nucleophilic attack by an aniline nitrogen is required. If the amine were unprotected during the initial library assembly, it would cause catastrophic oligomerization during amide coupling. The nitro group remains completely inert during peptide coupling and is only activated (reduced to an aniline) immediately prior to ring closure.

  • The 4-tert-Butoxycarbonyl (Boc) Ester (Orthogonal Diversification Handle): This tert-butyl ester protects the benzoic acid moiety. It is stable to the mildly acidic conditions used during intermediate steps but can be globally deprotected using Trifluoroacetic acid (TFA) to yield a free carboxylic acid. This allows for late-stage library diversification, such as the attachment of fluorophores, fluorous tags for high-throughput screening, or target-specific pharmacophores.

G BB (4-(tert-Butoxycarbonyl)- 2-nitrophenyl)-D-valine Step1 Amide Coupling BB->Step1 Amino Acetal Step2 Nitro Reduction Step1->Step2 SnCl2 Step3 N-Acyliminium Cyclization Step2->Step3 HCOOH Product Δ5-2-Oxopiperazine (β-Turn Mimetic) Step3->Product Ring Closure

Synthetic workflow from (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine to β-turn mimetics.

Combinatorial Synthesis Protocol: A Self-Validating Workflow

The following protocol details the solution-phase parallel synthesis of the Δ5-2-oxopiperazine core. This methodology is engineered to be self-validating, ensuring that each transformation can be unambiguously confirmed before proceeding to the next step.

Step 1: Amide Coupling with Amino Acetal

Objective: Attach the secondary diversity element while preserving the D-valine stereocenter.

  • Dissolve (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (1.0 eq, 0.5 mmol) and an aminoacetaldehyde dimethyl acetal derivative (1.2 eq) in anhydrous DMF (5 mL).

  • Add DIPEA (2.5 eq) and cool the mixture to 0 °C.

  • Add HATU (1.2 eq) portion-wise. Causality: HATU is selected over EDC/HOBt because its highly reactive aza-benzotriazole ester intermediate minimizes the lifetime of the activated carboxylate, thereby suppressing racemization of the sensitive D-valine α-carbon.

  • Stir at room temperature for 4 hours. Quench with saturated NaHCO3​ and extract with EtOAc.

  • In-Process Validation: LC-MS should indicate complete consumption of the starting material. The D-valine α -proton should appear as a sharp doublet in the 1H NMR spectrum (~4.2 ppm), confirming the absence of epimerization.

Step 2: Chemoselective Nitro Reduction

Objective: Unmask the aniline nucleophile without cleaving the tert-butyl ester or the dimethyl acetal.

  • Dissolve the intermediate from Step 1 in EtOAc (10 mL).

  • Add SnCl2​⋅2H2​O (5.0 eq). Causality: Tin(II) chloride is utilized because transition-metal catalyzed hydrogenation (e.g., Pd/C, H2​ ) can occasionally lead to premature, uncontrolled condensation with the acetal. SnCl2​ provides a mild, strictly chemoselective reduction.

  • Heat at 60 °C for 2 hours.

  • Cool to room temperature, neutralize with 1N NaOH (to precipitate tin salts), filter through Celite, and concentrate the organic layer.

  • In-Process Validation: TLC will show a dramatic shift to a higher polarity spot. LC-MS will show a mass shift of exactly -30 Da (loss of two oxygen atoms, addition of two protons: NO2​→NH2​ ).

Step 3: N-Acyliminium Ion Cyclization

Objective: Trigger stereoselective ring closure to form the Δ5-2-oxopiperazine core.

  • Dissolve the crude aniline intermediate in neat Formic Acid (HCOOH, 3 mL).

  • Stir at room temperature for 16 hours. Causality: Formic acid acts as both solvent and catalyst. It hydrolyzes the dimethyl acetal to an oxonium/aldehyde intermediate. The adjacent aniline nitrogen immediately attacks this electrophilic center, generating an N-acyliminium ion that resolves into the highly stable Δ5 double bond of the oxopiperazine.

  • Evaporate the formic acid under reduced pressure and purify via flash chromatography.

  • In-Process Validation: The success of the cyclization is definitively validated by 1H NMR. The acetal methoxy peaks (~3.3 ppm) will completely disappear, and a new, highly characteristic vinylic proton signal will emerge at ~6.5 ppm, confirming the formation of the Δ5 double bond.

Quantitative Data: Optimization of Cyclization Conditions

The choice of acid during the final cyclization step dictates both the yield and the fate of the orthogonal 4-Boc (tert-butyl ester) protecting group. The table below summarizes the causal relationship between the acid system and the reaction outcome.

Acid SystemTemp (°C)Time (h)Yield (%)Stereopurity (ee %)Mechanistic Observation
Formic Acid (neat) 251692 >99 Optimal. Clean cyclization; the tert-butyl ester remains completely intact for later diversification.
TFA / DCM (1:1)25485>99Promotes rapid cyclization but causes simultaneous, premature cleavage of the tert-butyl ester.
HCl (4M in dioxane)25244585Poor solubility leads to slow kinetics; extended reaction times result in partial racemization.
BF3​⋅OEt2​ / DCM0 to 25126095Lewis acid triggers complex side reactions and partial degradation of the developing ring system.

Biological Application: Modulating PPIs

Once the Δ5-2-oxopiperazine library is synthesized, the intact tert-butyl ester is hydrolyzed to a carboxylic acid and coupled to various functional groups to complete the pharmacophore.

These mimetics have shown profound efficacy in modulating critical PPIs. For example, libraries derived from this exact building block have been successfully deployed to stabilize the interaction between Leucyl-tRNA synthetase (LRS) and RagD GTPase, a critical node in the mTORC1 signaling pathway, thereby regulating cellular metabolism and autophagy ().

PPI Mimetic β-Turn Mimetic Library Target Target Protein (e.g., LRS / MDM2) Mimetic->Target High-Affinity Binding Native Native Partner (e.g., RagD / p53) Mimetic->Native Interface Modulation Target->Native Dysregulated PPI Outcome Restored Cellular Homeostasis Target->Outcome Therapeutic Effect

Mechanism of Δ5-2-oxopiperazine β-turn mimetics in modulating protein-protein interactions.

References

  • Synthesis and Library Construction of Privileged Tetra-Substituted Δ5-2-Oxopiperazine as β-Turn Structure Mimetics Source: ACS Combinatorial Science (2014, 16, 1, 24–32) URL:[Link]

  • β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase Source: MedChemComm / RSC Publishing (2016, 7, 141-147) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Coupling Efficiency of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-Valine

Welcome to the Advanced Peptide & Peptidomimetic Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing critical bottlenecks when incorporatin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide & Peptidomimetic Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing critical bottlenecks when incorporating highly hindered N-aryl amino acids into their sequences.

Mechanistic Analysis: The "Perfect Storm" of Steric and Electronic Hindrance

Incorporating (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine presents one of the most formidable challenges in solid-phase peptide synthesis (SPPS). As an Application Scientist, I frequently see this building block fail under standard protocols. To troubleshoot effectively, we must first understand the causality of the failure:

  • Severe Steric Clash: D-valine is a β -branched amino acid, meaning the bulk of the isopropyl side chain sits directly adjacent to the peptide backbone. Adding an N-(2-nitrophenyl) group creates an extreme steric shield around both the amine and the carboxylic acid[1].

  • Electronic Deactivation: The ortho-nitro group exerts a powerful electron-withdrawing effect (both inductively and via resonance). If you are trying to couple the next amino acid onto this nitrogen, you are dealing with an exceptionally poor nucleophile[2].

  • Competing Side Reactions: When activation is slow due to steric bulk, highly reactive uronium coupling reagents (like HATU) will prematurely react with the free amine on your resin, permanently terminating the sequence via guanidinylation[1].

Troubleshooting Guides & FAQs

Q1: I am using standard HATU/DIPEA for coupling, but my yields are stuck below 20%. Why is this failing? A1: Uronium-based reagents like HATU are highly reactive but structurally bulky. When coupling sterically encumbered N-alkyl or N-aryl amino acids, the formation of the active ester is kinetically delayed[3]. This kinetic delay allows the HATU uronium species to react directly with the free amine on your resin, permanently capping it as a guanidinium byproduct. Solution: Switch to COMU or a phosphonium reagent like PyAOP . COMU utilizes an Oxyma leaving group and a less bulky morpholino structure, which has been proven superior to HATU for hindered N-alkyl residues, drastically reducing guanidinylation side reactions[4].

Q2: Does the choice of base matter for this specific building block? A2: Absolutely. DIPEA (N,N-Diisopropylethylamine) is the industry standard but is highly sterically hindered. When activating the carboxylic acid of an N-aryl- β -branched amino acid, the transition state is extremely crowded. Solution: Substitute DIPEA with TMP (2,4,6-Trimethylpyridine) . TMP acts as an efficient, less bulky base that facilitates a cleaner activation step without participating in nucleophilic side reactions.

Q3: How do I successfully acylate the secondary amine of this compound once it is attached to the resin? A3: The N-(2-nitrophenyl) amine is a remarkably poor nucleophile due to the ortho-nitro group's electron-withdrawing nature. Standard active esters (even HOAt-derived) will fail to penetrate the steric shield. Solution: You must use Acid Fluorides (generated in situ using TFFH) or Symmetric Anhydrides . The fluorine atom is exceptionally small, allowing the acid fluoride (R-COF) to bypass the steric bulk of the D-valine side chain and the N-aryl ring to react efficiently with the deactivated amine.

Q4: Is microwave-assisted synthesis necessary here? A4: Yes. The thermodynamic energy barrier for forming an amide bond with an N-(2-nitrophenyl)- β -branched amino acid is exceptionally high. Microwave irradiation provides the necessary thermal energy to overcome this barrier and disrupt localized resin aggregation[4].

Quantitative Data: Coupling Strategy Comparison

The following table summarizes the expected coupling efficiencies based on the molecular role of the (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine building block.

Coupling StrategyReagentsBaseTempEst. Efficiency (As Acyl Donor)Est. Efficiency (As Nucleophile)
Standard Uronium HATU / HOBtDIPEART< 20% (High Guanidinylation)< 5%
Optimized Uronium COMU / OxymaTMPRT60 - 75%15 - 20%
Phosphonium PyAOP / HOAtNMMRT70 - 80%25 - 30%
Acid Fluoride TFFHDIPEARTN/A60 - 70%
Microwave-Assisted COMU or TFFHTMP75°C> 95% > 90%

Process Visualization

G Start Low Coupling Efficiency (4-(Boc)-2-nitrophenyl)-D-Val Role Determine the Compound's Role in the Coupling Step Start->Role Donor Role 1: Acyl Donor (Activating the COOH) Role->Donor C-terminus coupling Nuc Role 2: Nucleophile (Acylating the N-Aryl Amine) Role->Nuc N-terminus coupling OptDonor Optimize Activation: 1. Switch HATU to COMU/Oxyma 2. Replace DIPEA with TMP 3. Solvent: NMP/DMF (1:1) Donor->OptDonor OptNuc Overcome Deactivation: 1. Use Acid Fluorides (TFFH) 2. Symmetric Anhydrides 3. Double Coupling Required Nuc->OptNuc MW Microwave Assistance (75°C, 15-30 mins) OptDonor->MW OptNuc->MW Validate Self-Validation: Micro-cleavage & LC-MS (Avoid Kaiser Test) MW->Validate

Fig 1. Decision tree for troubleshooting N-aryl D-valine coupling failures based on molecular role.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Do not rely on the Kaiser test when working with N-aryl amines, as it routinely yields false negatives for secondary/arylated amines.

Protocol A: Coupling the N-Aryl Amino Acid to a Free Amine (Acyl Donor Role)

Objective: Prevent guanidinylation and force the activation of the sterically hindered carboxylic acid.

  • Resin Preparation: Swell the resin in a 1:1 mixture of NMP/DMF for 30 minutes to maximize pore accessibility.

  • Pre-Activation: In a separate vial, dissolve 4.0 equivalents of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine and 4.0 equivalents of COMU in NMP/DMF.

  • Base Addition: Add 8.0 equivalents of TMP (2,4,6-Trimethylpyridine) to the vial. Stir for exactly 2 minutes to form the active Oxyma ester. Note: Do not exceed 2 minutes to prevent epimerization.

  • Coupling: Transfer the activated mixture to the resin.

  • Microwave Heating: Irradiate at 75°C for 15 minutes (or agitate at room temperature for 4 hours if MW is unavailable).

  • Validation: Perform a micro-cleavage (TFA/TIS/H2O) on a 2 mg resin sample and analyze via LC-MS to confirm the mass shift.

Protocol B: Acylating the Deactivated N-(2-nitrophenyl) Amine (Nucleophile Role)

Objective: Penetrate the steric shield and overcome the electron-withdrawing effect of the ortho-nitro group.

  • Reagent Selection: Dissolve 5.0 equivalents of the incoming Fmoc-Amino Acid and 5.0 equivalents of TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) in DMF.

  • Activation: Add 10.0 equivalents of DIPEA. Stir for 5 minutes to generate the highly reactive, low-steric-profile Acid Fluoride in situ.

  • Coupling: Add the mixture to the resin bearing the N-aryl amine.

  • Microwave Heating: Irradiate at 75°C for 25 minutes.

  • Double Coupling: Drain the reaction vessel and immediately repeat steps 1-4 to ensure >95% conversion.

  • Validation: Perform the Chloranil Test (specifically sensitive to secondary amines) to verify the absence of unreacted N-aryl amine, followed by LC-MS confirmation.

References

  • Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function Source: ACS Publications URL:[Link]

  • Backbone N-modified peptides: beyond N-methylation Source: Universitat de Barcelona (UB.edu) URL:[Link]

  • Synthesis of aza-β3-amino acid containing peptides and kinetic study of their phosphorylation Source: DSpace (University of Tartu) URL:[Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides Source: Organic Letters (ACS / PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine in SPPS

Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals incorporating (4-(tert-Butoxycarbonyl)-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals incorporating (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine into their peptide sequences.

This unnatural building block presents a "perfect storm" of synthetic challenges: it is an N -aryl amino acid featuring severe steric hindrance (from the D-valine isopropyl group and the ortho-nitro moiety) and profound electronic deactivation (the aniline nitrogen's lone pair is delocalized into the ring and withdrawn by the ortho-nitro and para-ester groups).

Below, we provide a causality-driven troubleshooting guide, self-validating protocols, and mechanistic insights to ensure successful chain elongation.

Part 1: Diagnostic Quick-Reference Data

When working with this building block, standard analytical signatures often deviate from the norm. Use the table below to diagnose common side reactions based on quantitative mass spectrometry (LC-MS) data.

Side Reaction / ImpurityMass Shift ( Δ Da)Mechanistic CausePrimary Solution
Premature Deprotection -56.1 DaLoss of the isobutylene from the para-tert-butyl ester due to unintended acid exposure.Strictly adhere to Fmoc/tBu strategy; avoid acidic additives.
Diketopiperazine (DKP) Complete loss of peptideThe cis-amide bond facilitates nucleophilic attack on the resin linkage during Fmoc removal.Utilize highly sterically hindered 2-Chlorotrityl chloride (2-CTC) resin.
Guanidinylation +99.1 Da (HBTU/HATU)Unreacted secondary amine reacts directly with excess uronium coupling reagent.Pre-activate the incoming amino acid before adding to the resin.
Incomplete Acylation Deletion sequenceExtreme steric/electronic deactivation of the N -aryl amine prevents coupling.Use symmetrical anhydrides or microwave-assisted HATU/HOAt.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my coupling onto the N -aryl amine failing, and why does the Kaiser test show a "successful" negative result?

The Causality: The Kaiser test relies on the reaction of ninhydrin with primary amines to form Ruhemann's purple. Because (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine is a secondary aromatic amine, it will inherently yield a false negative (colorless/yellow) result, tricking you into believing the coupling is complete . Furthermore, the ortho-nitro group pulls electron density away from the nitrogen via resonance, rendering it highly non-nucleophilic. The Solution: You must implement a self-validating monitoring system. Switch to the Acetaldehyde/Chloranil Test , which is specifically designed to detect secondary amines . To overcome the electronic deactivation, abandon standard HBTU/DIC protocols and utilize highly reactive symmetrical anhydrides or microwave-assisted HATU/HOAt couplings.

Q2: I successfully coupled the N -aryl-D-valine, but after coupling the next amino acid and removing its Fmoc group, my entire peptide cleaved from the resin. What happened?

The Causality: You are observing Diketopiperazine (DKP) formation . N -alkyl and N -aryl amino acids strongly favor the cis conformation of the preceding amide bond. When the Fmoc group of the subsequent amino acid is removed (typically with 20% piperidine), the newly liberated free amine is brought into perfect spatial proximity to the ester linkage connecting your peptide to the resin. It rapidly attacks this linkage, forming a thermodynamically stable 6-membered DKP ring and prematurely cleaving your dipeptide into the solvent . The Solution: If this residue is at the C-terminus (positions 1 or 2), you must synthesize the peptide on 2-Chlorotrityl chloride (2-CTC) resin . The massive steric bulk of the trityl linker physically blocks the nucleophilic attack required for DKP ring closure.

DKP_Pathway A Fmoc-AA-[N-Aryl-D-Val]-Resin B Free Amine Intermediate (cis-amide favored) A->B Fmoc Deprotection (20% Piperidine) C Nucleophilic Attack on Resin Linkage B->C Slow acylation / Standard Resin E Successful Elongation (Next AA coupled) B->E Rapid acylation / 2-CTC Resin D Diketopiperazine (DKP) + Truncated Resin C->D Ring closure (Peptide Lost)

Fig 1: Mechanistic pathway of Diketopiperazine (DKP) formation vs. successful chain elongation.

Q3: How do I prevent epimerization of the D-Valine stereocenter when attaching it to the peptide chain?

The Causality: D-valine is sterically hindered. When its carboxyl group is over-activated (e.g., with strong uronium salts and excess base), the slow coupling rate allows the intermediate to cyclize into an oxazolone. The base in the reaction mixture can then abstract the α -proton, leading to racemization (or in this case, epimerization to L-valine) . The Solution: Couple the (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine using DIC/OxymaPure or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). These reagents strongly suppress oxazolone formation and maintain the chiral integrity of the D-valine stereocenter.

Part 3: Validated Experimental Protocols

Protocol A: The Acetaldehyde/Chloranil Test for Secondary Amines

Use this protocol to accurately verify the presence or absence of the unreacted N -aryl amine.

  • Preparation of Reagents:

    • Reagent A: 2% Acetaldehyde in N,N-dimethylformamide (DMF) (v/v).

    • Reagent B: 2% p-Chloranil in DMF (w/v).

  • Sampling: Withdraw ~2-5 mg of resin from the reaction vessel. Wash thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove all traces of coupling reagents and base.

  • Reaction: Place the beads in a glass test tube. Add 2 drops of Reagent A, followed by 2 drops of Reagent B.

  • Incubation: Allow the mixture to stand at room temperature for 5 minutes.

  • Interpretation:

    • Dark Blue/Green Beads: Positive result (Secondary amine is still present; coupling is incomplete).

    • Colorless/Yellow Beads: Negative result (Coupling is complete).

Protocol B: Optimized Acylation onto the N -Aryl Amine

If Protocol A yields a positive result after standard coupling, execute this high-efficiency workflow.

  • Pre-activation (Crucial Step): In a separate vial, dissolve 5.0 equivalents of the incoming Fmoc-Amino Acid and 4.9 equivalents of HATU in minimal DMF. Add 10.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for exactly 2 minutes to form the active ester. Note: Pre-activation prevents the unreacted N -aryl amine from reacting with HATU to form a dead-end guanidinium adduct.

  • Coupling: Add the pre-activated mixture to the resin.

  • Microwave Assistance: Heat the reaction vessel to 75°C for 15 minutes using a dedicated peptide synthesis microwave (e.g., CEM Liberty Blue).

  • Washing & Verification: Wash the resin with DMF (5x). Repeat Protocol A . If slightly positive, perform a capping step with acetic anhydride/pyridine before proceeding to prevent deletion sequences.

Workflow Start Attempt Coupling onto N-Aryl-D-Val Test Perform Chloranil Test (Protocol A) Start->Test Blue Blue/Green Beads (Incomplete Coupling) Test->Blue Secondary amine detected Colorless Colorless/Yellow Beads (Complete Coupling) Test->Colorless Amine fully acylated Action1 Execute Protocol B: HATU/HOAt + Microwave Blue->Action1 Action2 Proceed to Fmoc Deprotection (Use 2-CTC resin if C-terminal) Colorless->Action2 Action1->Test Re-test resin

Fig 2: Decision-tree workflow for successfully coupling onto the deactivated N-aryl amine.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. URL:[Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec Technical Resources. URL:[Link]

  • Gong, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega, 7(49), 45276–45284. URL:[Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. URL:[Link]

Troubleshooting

Technical Support Center: Resolving HPLC Purification Challenges for PEGylated Peptides

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of PEGylated peptides.

Introduction: The PEGylation Purification Puzzle

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a peptide, is a cornerstone of modern drug development, significantly enhancing the therapeutic properties of peptides by increasing their hydrodynamic size and serum half-life. However, this modification introduces considerable complexity into the downstream purification process. The reaction mixture is often a heterogeneous blend of the desired mono-PEGylated product, unreacted native peptide, excess PEG reagent, and various multi-PEGylated or isomeric species.[1]

Separating these closely related molecules is a significant chromatographic challenge. The large, hydrophilic PEG chain can "shield" the intrinsic properties of the peptide, leading to poor peak shape, co-elution, and low recovery. This guide is designed to provide you with the mechanistic insights and practical protocols needed to overcome these hurdles.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses common issues you may encounter during your experiments, providing both the "how" and the "why" for each troubleshooting step.

Q1: Why are the peaks for my PEGylated peptide so broad and tailing?

Answer:

Peak broadening is one of the most frequent challenges in PEGylated peptide chromatography. This is typically caused by a combination of factors related to the unique structure of these molecules.

Causality & Explanation:

  • PEG Polydispersity: The PEG reagent itself is not a single molecular weight but a distribution of different chain lengths. This inherent heterogeneity means your "single" PEGylated peptide is actually a population of molecules with slightly different sizes and hydrophobicities, leading to a broadened peak.[2]

  • Conformational Flexibility: In solution, the long, flexible PEG chain can adopt multiple conformations. Each conformation interacts differently with the stationary phase, causing the molecules to travel through the column at slightly different rates, which smears the peak.[2]

  • Secondary Interactions: The peptide portion of the molecule can have unwanted ionic or hydrophobic interactions with the stationary phase, particularly with residual silanol groups on silica-based columns. This can lead to peak tailing.[3]

Troubleshooting Steps:

  • Optimize the Mobile Phase with Ion-Pairing Agents: The use of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% is critical. TFA forms an ion pair with the basic residues of the peptide, neutralizing their charge and masking secondary interactions with the column, which results in significantly sharper peaks.[2][4][5] For LC-MS applications where TFA causes ion suppression, formic acid (FA) or difluoroacetic acid (DFA) can be used as alternatives, although they may offer a less pronounced improvement in peak shape.[2][6]

  • Increase Column Temperature: Elevating the column temperature to around 45°C (or higher, column stability permitting) can dramatically improve peak shape.[2][4] This reduces the viscosity of the mobile phase, which enhances the rate of mass transfer, allowing the molecule to move more freely between the mobile and stationary phases. It also helps to disrupt secondary structures of the peptide.[5][7]

  • Employ a Shallow Gradient: A slow, shallow gradient (e.g., a 1-2% change in the organic solvent per minute) provides more time for the different species to interact with the stationary phase, improving the separation of molecules with very similar retention times.[2][4]

Q2: I can't resolve my desired mono-PEGylated peptide from the native peptide and di-PEGylated species. How can I improve the separation?

Answer:

Co-elution is a common problem because the addition of a PEG chain, while increasing size, can sometimes make different species chromatographically similar in reversed-phase systems.[2] A multi-modal or highly optimized approach is often necessary.

Causality & Explanation:

In Reversed-Phase HPLC (RP-HPLC), separation is based on hydrophobicity. While PEGylation increases size, it also adds a large hydrophilic polymer, altering the overall hydrophobicity in a non-linear way. This can cause the unmodified peptide, mono-PEGylated, and di-PEGylated species to have overlapping retention times.

Troubleshooting Steps:

  • Select the Right Chromatography Mode: While RP-HPLC is powerful, it may not be the best first step.

    • Size Exclusion Chromatography (SEC): This should often be your initial purification step. SEC separates molecules based on their hydrodynamic radius (size). It is highly effective at removing the small, unreacted native peptide and excess PEG reagent from the much larger PEGylated conjugates.[1][][9]

    • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. The PEG chain can shield the surface charges of the peptide, an effect that can be exploited to separate positional isomers or species with different degrees of PEGylation.[]

    • Hydrophobic Interaction Chromatography (HIC): HIC is a less denaturing alternative to RP-HPLC that separates based on hydrophobicity. It can be a powerful tool for separating PEGylated species, including positional isomers.[10][11][12]

  • Optimize RP-HPLC Column Chemistry: The choice of stationary phase is critical for resolving closely related species.

    • For larger PEG chains (e.g., 20-40 kDa) , a C18 column with a wide pore size (300 Å) often provides the best separation from the unmodified protein.[13][14]

    • For smaller PEG chains (<1 kDa) , a C4 column may offer better resolution.[2][14]

    • The wider pores are essential to allow the large PEGylated peptide to access the bonded phase within the particle, preventing size-exclusion effects on the outside of the particle.[7][15]

  • Fine-Tune the Gradient: As mentioned before, a shallow gradient is key. Start with a very low initial concentration of the organic mobile phase (e.g., acetonitrile) to ensure all components bind to the column at the start of the run.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose HPLC column for separating PEGylated peptides?

    • A1: For most applications involving PEGylated peptides, a wide-pore (300 Å) C18 or C4 silica-based column is the recommended starting point.[15] Studies have shown that for larger PEG chains (20-40 kDa), a C18 phase can provide better resolution between the PEGylated and unmodified forms, while a C4 may be more suitable for smaller PEG modifications.[4][13][14]

  • Q2: How does the size of the PEG chain affect my purification strategy?

    • A2: The PEG chain size is a critical factor. For large PEG chains (>20 kDa), the significant increase in hydrodynamic radius makes Size Exclusion Chromatography (SEC) an extremely effective initial step to remove unreacted peptide and PEG.[1] For smaller PEG chains, the differences in size are less pronounced, and you may need to rely more heavily on the high resolving power of RP-HPLC.

  • Q3: My PEGylated peptide has very low UV absorbance. How can I detect it reliably?

    • A3: This is a common issue, as the PEG moiety itself lacks a strong UV chromophore. While the peptide backbone provides some absorbance at low wavelengths (214-220 nm), detection can be challenging. Consider using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are mass-based detectors and are not dependent on the chromophoric properties of the molecule.

  • Q4: I am seeing low recovery of my PEGylated peptide from the column. What could be the cause?

    • A4: Low recovery is often due to irreversible adsorption or precipitation on the column. PEGylated molecules can sometimes be poorly soluble in high concentrations of organic solvents used in RP-HPLC. Try lowering the final percentage of the organic modifier in your gradient. Also, ensure you perform a high-organic wash (e.g., 95% acetonitrile) at the end of each run to strip any strongly bound material from the column before re-equilibration.

Data Presentation & Protocols

Table 1: Comparison of RP-HPLC Columns for PEGylated Peptide Purification
Column PhasePore Size (Å)Best ForAdvantagesConsiderations
C18 300Peptides with large PEG chains (>5 kDa)Provides excellent resolution for separating PEGylated from non-PEGylated forms.[13][14]May be too retentive for very hydrophobic peptides.
C4 300Peptides with small PEG chains (<5 kDa)Less retentive, which can be beneficial for larger, more hydrophobic conjugates.[2][4]May provide insufficient resolution for more complex mixtures.
Phenyl-Hexyl 160-300Alternative selectivityOffers different selectivity based on pi-pi interactions, which can help resolve difficult-to-separate isomers.Pore size should be selected based on the overall size of the conjugate.
Experimental Protocols
Protocol 1: General RP-HPLC Method Development for PEGylated Peptide Purification

This protocol provides a robust starting point for developing a purification method.

  • Sample Preparation:

    • Dissolve the crude PEGylation reaction mixture in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.[2]

  • HPLC System & Mobile Phase Setup:

    • Column: Jupiter 300 C18, 5 µm, 150 x 4.6 mm (or equivalent wide-pore C18).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45 °C.[4][13]

    • Detector: UV at 214 nm & 280 nm.

  • Chromatographic Run:

    • Equilibrate the column with the starting conditions (e.g., 20% B) for at least 10 column volumes.[13]

    • Inject the prepared sample.

    • Run a shallow linear gradient, for example:

      • 0-5 min: Hold at 20% B.

      • 5-35 min: 20% to 65% B (this is a 1.5%/min slope).[2][13]

      • 35-40 min: 65% to 90% B (column wash).

      • 40-45 min: Hold at 90% B.

      • 45-46 min: 90% to 20% B.

      • 46-55 min: Hold at 20% B (re-equilibration).

    • Collect fractions corresponding to the peaks of interest.

Visualizations & Diagrams

Diagram 1: Troubleshooting Workflow for Poor Peak Shape

G Start Poor Peak Shape (Broadening/Tailing) Q_Temp Is Column Temperature Elevated (e.g., 45°C)? Start->Q_Temp A_Temp Increase Temperature to 45°C or higher Q_Temp->A_Temp No Q_TFA Is 0.1% TFA in Mobile Phase? Q_Temp->Q_TFA Yes A_Temp->Q_TFA A_TFA Add 0.1% TFA to both Mobile Phase A and B Q_TFA->A_TFA No Q_Gradient Is Gradient Slope Shallow (1-2%/min)? Q_TFA->Q_Gradient Yes A_TFA->Q_Gradient A_Gradient Decrease Gradient Slope Q_Gradient->A_Gradient No End Peak Shape Improved Q_Gradient->End Yes A_Gradient->End

Caption: Troubleshooting decision tree for poor peak shape in HPLC.

Diagram 2: Mechanism of TFA as an Ion-Pairing Agent

G cluster_0 Without TFA cluster_1 With 0.1% TFA Peptide_NoTFA Peptide-NH3+ Silanol Column-Si-O- Peptide_NoTFA->Silanol Ionic Interaction (Causes Tailing) Peptide_TFA Peptide-NH3+...-OOCF3 Column_TFA Column Surface Peptide_TFA->Column_TFA Hydrophobic Interaction (Sharp Peak) TFA_Ion TFA (CF3COO-) TFA_Ion->Peptide_TFA Ion-Pairing

Caption: How TFA masks unwanted ionic interactions to improve peak shape.

References

  • Malavern, G., et al. (2016). PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports. Journal of Chromatography B, 1021, 149-155. [Link]

  • Phenomenex. Investigations into Improving the Separation of PEGylated Proteins. [Link]

  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. [Link]

  • Biotage. (2023, February 6). How does mobile phase modifier concentration impact peptide purity with flash chromatography?. [Link]

  • Hilter, R., et al. (2012). Hydrophobic interaction chromatography for purification of monoPEGylated RNase A. Journal of Chromatography B, 900, 31-37. [Link]

  • Stadler, J., et al. (1993). Effect of mobile phase additives on peptide retention in reversed-phase chromatography with pellicular and totally porous sorbents. Journal of Chromatography A, 646(1), 89-96. [Link]

  • Nguyen, J. M., et al. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. [Link]

  • Hodges, R. S., et al. (1987). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 407, 19-32. [Link]

  • ResearchGate. (2025, August 10). PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports. [Link]

  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. [Link]

  • KNAUER. (2017, June 23). HPLC: What to do in case of peaks being too broad?. [Link]

  • Biotage. Achieve Highly Pure Peptides with High Performance Flash Chromatography. [Link]

  • ResearchGate. The role of ion-pairing in peak deformations in overloaded reversed-phase chromatography of peptides. [Link]

  • Auclair, J., et al. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America. [Link]

  • Separation Science. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Waters Corporation. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. [Link]

  • Agilent Technologies. HPLC Troubleshooting Guide. [Link]

  • Knudson, V., et al. (2022, April 15). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. LCGC International. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Hamilton Company. What's the best HPLC column for peptide separations?. [Link]

  • YMC CO., LTD. Tips for optimization of peptides and proteins separation by reversed-phase. [Link]

  • Phenomenex. APPLICATIONS. [Link]

  • Wang, Y., et al. (2010). RP-HPLC peptide mapping to determine pegylation sites of PEG-rhGH. Chinese Journal of Pharmaceutical Analysis, 2010-02. [Link]

  • Reddit. (2025, March 20). HPLC trace too broad. [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with sterically hindered and electronically m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with sterically hindered and electronically modified amino acids. Here, we address the specific challenge of preventing the racemization of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine during the critical carboxyl group activation step.

The Challenge: Why is This D-Valine Derivative Prone to Racemization?

The structure of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine presents a perfect storm for the loss of stereochemical integrity. Several factors converge to make its α-carbon proton unusually acidic and susceptible to abstraction after activation:

  • Steric Hindrance: The bulky isopropyl side chain of valine can slow down the desired coupling reaction.[1] This extended reaction time provides a larger window of opportunity for the competing racemization side reaction to occur.[1]

  • Electron-Withdrawing Effects: The 2-nitrophenyl group is strongly electron-withdrawing. This effect increases the acidity of the α-proton on the valine residue, making it easier for a base to abstract it and initiate racemization.[2]

  • Activated State: The very nature of activating the carboxyl group for amide bond formation inherently makes the α-proton more labile and prone to abstraction.[3][4]

Preserving the D-configuration is paramount, as the introduction of the undesired L-enantiomer creates diastereomeric peptide impurities that are often difficult to separate and can drastically alter or eliminate the biological activity of the final product.[1][2][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical mechanism causing racemization during activation?

The dominant pathway for racemization in N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2][4] The process unfolds as follows:

  • Activation: The coupling reagent activates the carboxyl group, forming a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides).

  • Cyclization: The carbonyl oxygen of the N-protecting group performs an intramolecular attack on the activated carboxyl carbon, forming the planar oxazolone ring.

  • Proton Abstraction: The proton on the α-carbon of the oxazolone is now highly acidic and can be easily removed by a base present in the reaction mixture.[2][6]

  • Loss of Chirality: This deprotonation creates an achiral, planar enolate intermediate.

  • Reprotonation: The enolate can be reprotonated from either face, leading to a mixture of both D- and L-enantiomers, thus destroying the stereochemical purity of the starting material.

RacemizationMechanism cluster_0 Activation & Cyclization cluster_1 Racemization Event A D-Valine Derivative (Chiral) B 5(4H)-Oxazolone (Chiral, but α-H is acidic) A->B Activation (Coupling Reagent) C Achiral Enolate (Planar Intermediate) B->C + Base - H⁺ D D/L Mixture (Racemized) C->D + H⁺ (Reprotonation)

Caption: Mechanism of racemization via oxazolone formation.

Q2: Which coupling reagents are best for minimizing racemization?

The choice of coupling reagent is the most critical factor in controlling racemization.

  • Not Recommended: Carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) , when used alone, are known to cause high levels of racemization and should be avoided for this substrate.[1][7][8] They generate a highly reactive O-acylisourea intermediate that readily forms the oxazolone.[9]

  • Recommended: Modern onium salts (uronium/aminium and phosphonium) are strongly preferred as they are designed for high coupling efficiency with low racemization risk, especially for challenging sequences.[10]

    • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are excellent choices.[8][11] They react with the carboxylic acid to form active esters in situ that are more stable and less prone to oxazolone formation than the intermediates from carbodiimides. HATU and COMU are particularly effective for sterically hindered couplings.[1][8][11]

    • Phosphonium Salts: Reagents like PyAOP and PyBOP are also highly efficient with low racemization potential.[12] PyAOP is noted to be particularly effective for difficult couplings.[13]

Q3: What is the role of additives, and which one should I use?

Additives are essential for suppressing racemization, particularly if a carbodiimide-based activation is unavoidable. They function by trapping the highly reactive activated intermediate to form a more stable active ester, which then proceeds with the coupling reaction while being less prone to cyclizing into the problematic oxazolone.[2][5][14]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is the top recommendation. It is highly effective at suppressing racemization, often superior to HOBt, and is non-explosive, making it a much safer alternative to HOBt and HOAt.[8][9][15][16] When used with DIC, it provides a powerful and safe coupling cocktail.[16]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Very effective at suppressing racemization and can increase coupling rates.[3][8] However, its explosive nature is a significant safety concern, restricting its availability and use.[8]

  • HOBt (1-Hydroxybenzotriazole): The classic additive that significantly reduces racemization compared to using a carbodiimide alone.[7][8][17] While effective, OxymaPure and HOAt generally offer superior performance.[3][9]

Q4: How does my choice of base impact stereochemical integrity?

The base is critical because it is the culprit that abstracts the acidic α-proton from the oxazolone intermediate.[3] Therefore, the choice of base has a direct impact on the rate of racemization.

  • Use Weaker, Sterically Hindered Bases: The ideal base should be just strong enough to facilitate the reaction but hindered enough to discourage α-proton abstraction.

    • 2,4,6-Collidine (TMP): Often cited as one of the best choices for minimizing racemization due to its high steric hindrance and moderate basicity.[3][8][14]

    • N-Methylmorpholine (NMM): A weaker base than DIPEA and a good alternative for reducing racemization risk.[8][14]

  • Use with Caution or Avoid:

    • DIPEA (or DIEA, Hünig's base): While extremely common in peptide synthesis, it is a strong, relatively non-hindered base that can significantly promote racemization.[8][14] If it must be used, its concentration should be kept to the absolute minimum required.

    • Triethylamine (TEA): Should be avoided. Its strong basicity and small steric profile make it highly prone to causing racemization.[3]

Q5: What are the optimal reaction conditions (temperature, solvent, time)?

Fine-tuning the reaction environment provides another layer of control over racemization.

  • Temperature: Lower temperatures decrease the rate of all reactions, but often have a more pronounced effect on the rate of racemization than on the coupling itself. Performing the activation and coupling at 0°C is highly recommended.[1][5] Avoid elevated temperatures for this sensitive substrate.[18]

  • Pre-activation Time: Minimize the time the amino acid spends in its activated state before the amine component is introduced. A prolonged pre-activation period is a direct invitation for oxazolone formation and racemization.[1][19]

  • Solvent: The solvent can influence racemization rates, though its effect is often secondary to the choice of reagents and base. Less polar solvents may sometimes reduce racemization, but ensuring full solubility of all reactants is paramount for an efficient reaction.[5][20] DMF is a standard choice, but if racemization persists, exploring solvents like NMP or mixtures containing less polar components like DCM or Toluene could be beneficial, provided solubility is maintained.[17][19]

Troubleshooting Guide: High L-Isomer Contamination Detected

If you have analyzed your coupled product and found significant racemization (i.e., the presence of the undesired L-isomer), use this guide to diagnose and correct the issue.

TroubleshootingWorkflow cluster_Reagent Step 1: Reagent & Additive cluster_Base Step 2: Base Selection cluster_Conditions Step 3: Reaction Conditions Start High Racemization Detected? Reagent 1. Check Coupling Reagent Start->Reagent Base 2. Evaluate Base Conditions 3. Optimize Conditions R1 Using DIC/DCC alone? R1_Sol Solution: Add OxymaPure (1.1 eq). This is essential. R1->R1_Sol Yes R2 Using Onium Salt (e.g., HBTU)? R1->R2 No R1_Sol->Base R2->Base No R2_Sol Solution: Switch to HATU, HCTU, or COMU for better performance with hindered residues. R2->R2_Sol Yes R2_Sol->Base B1 Using DIPEA or TEA? B1_Sol Solution: Switch to a weaker, hindered base like 2,4,6-Collidine or N-Methylmorpholine (NMM). B1->B1_Sol Yes B2 Using excess base? B1->B2 No B1_Sol->Conditions B2->Conditions No B2_Sol Solution: Reduce base to the minimum stoichiometry required (e.g., 2 eq. for onium salts). B2->B2_Sol Yes B2_Sol->Conditions C1 Running at Room Temp? C1_Sol Solution: Perform activation and coupling at 0°C. C1->C1_Sol Yes C2 Long pre-activation time? C1->C2 No Success Problem Solved C1_Sol->Success C2_Sol Solution: Minimize pre-activation. Add amine component immediately after adding coupling reagent. C2->C2_Sol Yes C2->Success No C2_Sol->Success

Sources

Troubleshooting

Long-term stability and storage of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine

Welcome to the Technical Support Center for (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (CAS: 1497413-82-7). As a Senior Application Scientist, I have designed this guide to move beyond basic instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (CAS: 1497413-82-7).

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. This center provides the mechanistic causality behind storage requirements, self-validating experimental protocols, and field-proven troubleshooting strategies to ensure the integrity of your compound during complex drug development workflows.

Part 1: The Causality of Storage Parameters (Expertise & Experience)

Understanding the structural vulnerabilities of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine is critical for preventing costly experimental failures. The molecule contains three highly sensitive moieties:

  • The 2-Nitrophenyl Group (Photolability): Nitroaromatic systems are inherently sensitive to ultraviolet and visible light. Exposure triggers photochemical reduction and aromatic cleavage, rapidly degrading the compound into reactive byproducts.

  • The tert-Butyl Ester (Acid/Thermal Sensitivity): The "tert-butoxycarbonyl" group here functions as a bulky ester protecting a carboxylic acid on the phenyl ring. It is highly susceptible to acid-catalyzed hydrolysis (yielding isobutylene gas and a free acid) and thermal degradation.

  • The D-Valine Core (Stereochemical Lability): As a specific enantiomer, exposure to strong bases can cause alpha-proton abstraction, leading to enolization and irreversible racemization into a D/L-valine mixture.

To mitigate these risks, the compound must be strictly maintained in a dark place, under an inert atmosphere, at 2–8°C ().

DegradationPathways Intact (4-(t-Butoxycarbonyl)- 2-nitrophenyl)-D-valine [m/z 339.36] Photo Photodegradation (Nitro-reduction/Cleavage) Intact->Photo UV/Vis Light (hν) Acid Ester Hydrolysis (Loss of t-Butyl, m/z 283.36) Intact->Acid Strong Acids / Moisture Base Racemization (D/L-Valine Mixture) Intact->Base Strong Bases (pH > 8)

Primary chemical degradation pathways triggered by light, acid, and base exposure.

Part 2: Self-Validating Experimental Protocols (Trustworthiness)

Every handling step must incorporate built-in validation checks to ensure compound integrity is maintained before downstream synthesis.

Protocol A: Inert Aliquoting for Long-Term Storage

Causality: Repeated opening of the primary vial introduces ambient moisture and oxygen, which hydrolyzes the ester and oxidizes the compound (). Aliquoting minimizes freeze-thaw condensation. Self-Validation Mechanism: Baseline mass tracking ensures seal integrity over time.

  • Visual QC: Inspect the bulk powder under amber lighting.

    • Validation: The powder must be a uniform light/bright yellow. Discard or repurify if it appears dark orange or brown.

  • Atmospheric Control: Transfer the primary container to a glove box purged with Argon or Nitrogen.

    • Validation: The internal oxygen sensor must read < 1% before opening the container.

  • Aliquoting: Dispense single-use quantities into pre-dried amber glass vials.

    • Causality: Amber glass blocks UV/Vis light < 500 nm, protecting the photolabile 2-nitrophenyl group.

  • Sealing & Mass Logging: Seal vials with PTFE-lined septa and Parafilm. Weigh each sealed vial on an analytical balance.

    • Validation: Record this "baseline mass" on the vial label. Before future use, re-weigh the vial; a mass increase of >0.5 mg indicates moisture ingress and a compromised seal.

  • Storage: Transfer immediately to a monitored 2–8°C refrigerator.

StorageWorkflow A 1. Visual Inspection (Check for yellow powder) B 2. Inert Atmosphere Setup (O2 < 1%, Amber Light) A->B Passes QC C 3. Aliquoting (Single-use Amber Vials) B->C Argon/N2 Purge D 4. Desiccation & Sealing (PTFE Septa + Parafilm) C->D Prevent Moisture E 5. Baseline Mass Logging (Self-Validation Check) D->E Establish Tare F 6. Long-Term Storage (2-8°C, Monitored) E->F Final Transfer

Workflow for aliquoting and long-term storage of light/moisture-sensitive compounds.

Protocol B: LC-MS Purity Verification

Causality: To ensure the tert-butyl ester is intact and no stereochemical or photochemical degradation has occurred prior to peptide coupling.

  • System Suitability Test (SST): Inject a stable, known reference standard (e.g., Boc-L-Val-OH) to verify column performance.

    • Validation: Peak symmetry must be between 0.8–1.2 before proceeding.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous acetonitrile.

    • Validation: The solution must be perfectly clear. Turbidity indicates the presence of insoluble polymeric degradation byproducts.

  • Chromatographic Run: Use a C18 column with a gradient of water/acetonitrile containing strictly no more than 0.05% formic acid.

    • Causality: High acid concentrations will cleave the tert-butyl ester directly on the column.

  • Data Interpretation: Monitor UV at 254 nm and 365 nm.

    • Validation: The primary mass should be [M+H]+ = 339.36.

Part 3: Quantitative Stability Data

The following matrix summarizes the expected degradation rates of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine under various environmental conditions.

Storage ConditionAtmosphereLight ExposureTimeframeExpected PurityPrimary Degradation Risk
2–8°C Argon/N₂Dark12–24 months> 98.0%None (Optimal Conditions)
20–25°C Argon/N₂Dark1–3 months95.0–97.0%Slow thermal ester cleavage
2–8°C Ambient AirDark3–6 months< 95.0%Moisture-induced hydrolysis
2–8°C Ambient AirDirect UV/Vis< 1 week< 85.0%Rapid photodegradation

Part 4: Troubleshooting & FAQs

Q1: During LC-MS analysis, I observe a major peak at[M-56]. Is my standard degraded? A: A mass loss of 56 Da corresponds to the loss of isobutylene from the tert-butyl ester group. This can either be true chemical degradation (due to acidic storage/moisture) or "in-source fragmentation" within the mass spectrometer. Troubleshooting: Check your UV trace. If there is only one UV peak but two masses (m/z 339 and 283) under that peak, it is simply in-source fragmentation. If there are two distinct UV peaks with different retention times, your compound has chemically degraded in the vial.

Q2: My compound changed from bright yellow to a dark brown powder. Can I still use it? A: No. This is a classic sign of photodegradation. The 2-nitrophenyl group is highly photolabile. Exposure to ambient lab light triggers nitro-reduction and aromatic cleavage. You must re-purify the batch, as the photoproducts will severely interfere with downstream coupling reactions.

Q3: Why must this compound be stored at 2–8°C instead of -20°C? A: While -20°C is standard for many simple peptides, deep freezing this specific sterically hindered ester can cause micro-condensation upon repeated opening, leading to moisture ingress. Storage at 2–8°C provides optimal thermal stability while significantly reducing condensation risks during handling, provided it is kept under inert gas ().

Q4: Can I use standard TFA (Trifluoroacetic acid) cleavage protocols on peptides containing this residue? A: Yes, but with extreme caution. The tert-butyl ester on the phenyl ring will be cleaved by TFA, converting it to a free carboxylic acid. If your experimental design requires the tert-butyl group to remain intact on the final synthesized molecule, you must utilize highly orthogonal, acid-free deprotection strategies.

References

Optimization

Addressing incomplete deprotection of the 2-nitrophenyl moiety

Welcome to the technical support center for the 2-nitrophenyl (oNP) photolabile protecting group and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize oNP...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the 2-nitrophenyl (oNP) photolabile protecting group and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize oNP caging strategies in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges, particularly incomplete deprotection, and optimize your photochemical experiments.

Troubleshooting Guide: Incomplete Deprotection and Side Reactions

This section addresses specific issues you may encounter during the photolytic cleavage of 2-nitrophenyl protecting groups.

Q1: My 2-nitrophenyl deprotection is incomplete. What are the likely causes and how can I fix it?

Incomplete deprotection is a common issue that can often be resolved by systematically evaluating your experimental parameters. The primary factors to consider are the irradiation conditions, the reaction environment, and the stability of the key reactive intermediate.

The photochemical cleavage of 2-nitrophenyl ethers proceeds through the formation of an aci-nitro intermediate.[1][2] The efficiency of the subsequent release of the caged molecule is dependent on the fate of this intermediate. Two competing pathways exist: the desired β-elimination which releases the product, and an alternative pathway that leads to the formation of a nitrosobenzene byproduct without releasing the caged compound.[2] The balance between these pathways is highly sensitive to the reaction conditions.

Here is a logical workflow to diagnose and resolve incomplete deprotection:

G cluster_0 Troubleshooting Incomplete Deprotection start Incomplete Deprotection Observed q1 Is the irradiation wavelength optimal? start->q1 q2 Is the irradiation time and intensity sufficient? q1->q2 Yes a1 Adjust wavelength to the absorbance maximum of the oNP group (typically 350-365 nm). q1->a1 No q3 Is the solvent system appropriate? q2->q3 Yes a2 Increase irradiation time or use a higher intensity lamp. Monitor reaction progress by HPLC or TLC. q2->a2 No q4 Is the pH of the solution optimal? q3->q4 Yes a3 Consider solvent effects. Protic and polar solvents can influence the aci-nitro intermediate stability. Acetonitrile/water mixtures are common. q3->a3 No q5 Are there competing absorbances? q4->q5 Yes a4 The β-elimination from the aci-nitro anion is often more efficient. Consider buffering the solution or adding a weak, non-nucleophilic base to favor the anionic form. q4->a4 No end Deprotection Optimized q5->end No a5 Ensure the solvent and other components of the reaction mixture do not absorb strongly at the irradiation wavelength. Byproducts can also compete for light. q5->a5 Yes a1->q2 a2->q3 a3->q4 a4->q5 a5->end

Caption: Troubleshooting workflow for incomplete 2-nitrophenyl deprotection.

Table 1: Key Parameters for Optimizing 2-Nitrophenyl Deprotection

ParameterRecommendationRationale
Irradiation Wavelength Typically 350-365 nm.[3]Matches the absorbance maximum of the 2-nitrophenyl chromophore, ensuring efficient light absorption.
Solvent Acetonitrile/water mixtures are common.The polarity and basicity of the solvent can influence the stability and reactivity of the aci-nitro intermediate.
pH Slightly basic conditions may be beneficial.The anionic form of the aci-nitro intermediate is more prone to the desired β-elimination.[2]
Additives A weak, non-nucleophilic base can be used.To facilitate the formation of the more reactive aci-nitro anion.[2]
Concentration Keep substrate concentration low.To minimize byproduct formation and competing absorbance from byproducts.
Q2: I am observing a significant amount of a colored byproduct. What is it and how can I minimize its formation?

The most common colored byproduct is the corresponding 2-nitroso derivative (e.g., 2-nitrosoacetophenone).[1] This byproduct arises from the undissociated aci-nitro intermediate and does not result in the release of your caged molecule.[2]

Strategies to Minimize Nitroso Byproduct Formation:

  • Optimize pH: As mentioned previously, favoring the formation of the aci-nitro anion by adjusting the pH to be slightly basic can significantly suppress the formation of the nitroso byproduct.[2]

  • Solvent Choice: The choice of solvent can influence the protolytic dissociation equilibrium of the aci-nitro intermediate. Experiment with different solvent systems, such as varying the ratio of acetonitrile to water.

  • Scavengers: While less commonly reported for standard 2-nitrophenyl deprotections, the use of scavengers to trap reactive intermediates can be a useful strategy in complex systems. However, for this specific byproduct, pH and solvent optimization are the primary tools.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of 2-nitrophenyl photodeprotection?

The photodeprotection of 2-nitrophenyl compounds is a well-studied photochemical reaction that proceeds via a Norrish Type II-like mechanism.[4]

  • Photoexcitation: Upon absorption of UV light (typically around 350-365 nm), the 2-nitro group is excited to a diradical triplet state.[4]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient species.

  • Formation of the aci-nitro Intermediate: This transient species rearranges to form an aci-nitro intermediate.[1][2]

  • Product Release vs. Byproduct Formation: The aci-nitro intermediate is at a critical juncture. It can exist in a protonated or deprotonated (anionic) form.

    • The anionic form preferentially undergoes β-elimination to release the caged molecule and form 2-nitrosoketone or aldehyde.[2]

    • The protonated form can rearrange to form a nitrosobenzene derivative without releasing the caged molecule.[2]

G cluster_0 Mechanism of 2-Nitrophenyl Deprotection start 2-Nitrophenyl Protected Compound step1 Photoexcitation (hv) start->step1 step2 Intramolecular H-Abstraction step1->step2 step3 aci-nitro Intermediate Formation step2->step3 step4 Protolytic Equilibrium step3->step4 anion aci-nitro Anion step4->anion Base protonated aci-nitro (protonated) step4->protonated Acid product Released Substrate + 2-Nitrosoketone anion->product β-Elimination (Desired Pathway) byproduct Nitroso Byproduct (No Release) protonated->byproduct Rearrangement (Side Reaction)

Caption: Simplified mechanism of 2-nitrophenyl photodeprotection.

Q2: How can I monitor the progress of my deprotection reaction?

Effective monitoring is crucial for optimizing your reaction conditions. The two most common methods are:

  • High-Performance Liquid Chromatography (HPLC): This is the most quantitative method. You can track the disappearance of your starting material and the appearance of your deprotected product over time. This allows for the calculation of reaction rates and final conversion.

  • Thin-Layer Chromatography (TLC): A quicker, more qualitative method for tracking the reaction progress. It is useful for determining when the starting material has been consumed.

For both methods, it is advisable to have authentic standards of your starting material and expected product to aid in identification.

Q3: What are some key structural features of the 2-nitrophenyl group that influence deprotection efficiency?

The substitution pattern on the aromatic ring and at the benzylic position can have a significant impact on the quantum yield and rate of deprotection.

  • Electron-donating groups on the aromatic ring can sometimes increase the rate of deprotection.

  • Substitution at the benzylic carbon can also influence the reaction rate.[5]

If you are designing a new caged compound, it is worth consulting the literature for studies on substituted 2-nitrophenyl derivatives to inform your design.[6]

Experimental Protocols

Protocol 1: General Procedure for Photodeprotection of a 2-Nitrophenyl Caged Compound
  • Sample Preparation: Dissolve the 2-nitrophenyl protected compound in a suitable solvent (e.g., acetonitrile/water, 1:1 v/v) in a quartz cuvette or reaction vessel. The concentration should be low enough to ensure that the solution is optically clear at the irradiation wavelength.

  • Irradiation: Irradiate the solution with a UV lamp equipped with a filter to select the desired wavelength (typically 365 nm). A common setup is a mercury arc lamp with a band-pass filter.[3]

  • Monitoring: At regular intervals, withdraw aliquots of the reaction mixture and analyze by HPLC or TLC to monitor the disappearance of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by standard chromatographic techniques if necessary.

Protocol 2: Analytical Monitoring of Deprotection by HPLC
  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column is typically sufficient.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a good starting point. The gradient should be optimized to achieve good separation of the starting material, product, and any byproducts.

  • Detection: Monitor the elution profile at a wavelength where both the starting material and the product have significant absorbance.

  • Quantification: Create a calibration curve with known concentrations of your starting material and product to accurately quantify the reaction progress.

References

  • Hasan, A., et al. (1997). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helvetica Chimica Acta. Available at: [Link]

  • Deiters, A., et al. (2006). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. ChemBioChem. Available at: [Link]

  • Conrad, P. G., et al. (2000). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society. Available at: [Link]

  • Lavi, A., et al. (2021). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Physical Chemistry Chemical Physics. Available at: [Link]

  • Dhayal, R. S., et al. (2021). Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). The Journal of Organic Chemistry. Available at: [Link]

  • Kim, S., et al. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal. Available at: [Link]

  • Hasan, A., et al. (1997). Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. ResearchGate. Available at: [Link]

  • Kalyan, K., et al. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Protocols in Chemical Biology. Available at: [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Available at: [Link]

  • Fiveable. (2024). 11.3 Protecting groups - Organic Chemistry II. Fiveable. Available at: [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Available at: [Link]

  • Schipp, C., et al. (2007). New Types of Very Efficient Photolabile Protecting Groups Based upon the[2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Moiety. Helvetica Chimica Acta. Available at: [Link]

  • van der Velde, J. H. M., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews. Available at: [Link]

  • Singh, N., et al. (2015). Intramolecular Sensitization of Photocleavage of the Photolabile 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group: Photoproducts and Photokinetics of the Release of Nucleosides. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (2023). Photolabile protecting group. Wikipedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

(4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine vs standard Boc-D-valine comparison

An in-depth technical analysis comparing standard Boc-D-valine with its highly specialized derivative, (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine, reveals a fundamental divergence in modern peptide chemistry. While...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing standard Boc-D-valine with its highly specialized derivative, (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine, reveals a fundamental divergence in modern peptide chemistry. While standard Boc-protected amino acids are the workhorses of linear sequence elongation, N-arylated derivatives represent a paradigm shift toward the synthesis of conformationally constrained peptidomimetics and privileged drug scaffolds.

This guide provides a comprehensive, objective comparison of these two building blocks, detailing their mechanistic roles, reactivity profiles, and step-by-step experimental workflows.

Mechanistic Divergence & Chemical Profiling

The selection between these two D-valine derivatives is dictated by the architectural goal of the synthesis: transient protection versus permanent scaffold integration.

Boc-D-Valine (Standard) Boc-D-valine utilizes the tert-butyloxycarbonyl (Boc) group as a sacrificial, transient protecting group. Its sole purpose is to mask the α -amine during carboxylate activation and coupling, preventing uncontrolled polymerization. Once the peptide bond is formed, the Boc group is cleaved using strong acids (typically Trifluoroacetic Acid, TFA), exposing the primary amine for the next coupling cycle. This makes it ideal for standard Solid-Phase Peptide Synthesis (SPPS) ().

(4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (N-Aryl Derivative) In stark contrast, this derivative is not a temporarily protected amino acid; it is a highly engineered building block designed for the synthesis of β -turn mimetics, such as Δ5 -2-oxopiperazines ().

  • The Aryl Ring: Acts as a permanent structural backbone rather than a leaving group.

  • The Nitro Group: Functions as a "masked nucleophile." It is completely inert during standard peptide coupling, preventing side reactions. Upon selective reduction, it converts into a highly nucleophilic aniline, triggering an entropically favored intramolecular cyclization.

  • The tert-Butyl Ester: Located on the aryl ring, this orthogonal handle survives the reduction-cyclization sequence. It is later deprotected by TFA to yield a carboxylic acid, providing a critical attachment point for late-stage library diversification.

Comparative Data Presentation

The following table summarizes the physicochemical properties and operational parameters of both derivatives, highlighting their distinct applications in drug development.

Property / ParameterBoc-D-Valine(4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine
CAS Number 22838-58-01497413-82-7
Molecular Formula C 10​ H 19​ NO 4​ C 16​ H 22​ N 2​ O 6​
Molecular Weight 217.26 g/mol 338.36 g/mol
α -Amine Status Protected (Carbamate)Alkylated (N-Aryl Secondary Amine)
Role of Substituent Transient (Sacrificial)Permanent (Scaffold-forming)
Activation/Deprotection TFA cleavage of Boc groupSnCl 2​ reduction of NO 2​ to trigger cyclization
Orthogonal Handles Nonetert-Butyl ester (Acid-labile)
Primary Application Linear & cyclic peptide SPPSSynthesis of rigid β -turn mimetics

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducible results, the following protocols detail the optimal handling and reaction conditions for each building block. Causality is emphasized to explain why specific reagents are chosen.

Protocol A: Standard SPPS Elongation using Boc-D-Valine

This protocol outlines the standard coupling and deprotection cycle on a solid support.

  • Resin Swelling: Suspend the peptide-bound Merrifield resin in Dichloromethane (DCM) for 30 minutes to maximize pore accessibility. Wash with N,N-Dimethylformamide (DMF).

  • Coupling:

    • Prepare a solution of Boc-D-Val-OH (3.0 eq) and HBTU (3.0 eq) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (6.0 eq) to the solution. Causality: DIEA deprotonates the carboxylic acid, allowing HBTU to form an active OBt ester, while its steric bulk prevents it from acting as a competing nucleophile.

    • Add the mixture to the resin and agitate for 45 minutes.

  • Validation (Kaiser Test): Perform a Kaiser ninhydrin test. A yellow/colorless result confirms complete coupling (absence of free primary amines).

  • Deprotection: Treat the resin with 50% TFA in DCM containing 1% Triisopropylsilane (TIPS) for 30 minutes. Causality: TFA cleaves the Boc group, generating a highly reactive tert-butyl cation. TIPS acts as a scavenger to trap this cation, preventing the irreversible alkylation of nucleophilic amino acid side chains (e.g., Trp, Tyr).

BocSPPS N1 Resin-Bound Peptide (Free N-Terminus) N2 Coupling Boc-D-Val-OH + HBTU/DIEA N1->N2 Amide Bond Formation N3 Boc-Protected Peptide (Transient State) N2->N3 N4 Deprotection 50% TFA in DCM N3->N4 Acid Cleavage N5 Elongated Peptide (Ready for next cycle) N4->N5

Workflow of standard Boc-SPPS utilizing Boc-D-valine for linear peptide elongation.

Protocol B: Peptidomimetic Cyclization using the N-Aryl D-Valine

This protocol describes the incorporation of the N-aryl derivative and the subsequent reduction-driven cyclization to form a Δ5 -2-oxopiperazine core.

  • Coupling the N-Aryl Derivative:

    • React the resin-bound amine with (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (2.0 eq), HATU (2.0 eq), and DIEA (4.0 eq) in DMF. Causality: HATU is chosen over HBTU because the N-aryl derivative is highly sterically hindered; the superior leaving group ability of the HOAt ester generated by HATU ensures efficient coupling.

  • Nitro Reduction (Unmasking the Nucleophile):

    • Treat the resin with a 2.0 M solution of Tin(II) chloride dihydrate (SnCl 2​ ·2H 2​ O) in DMF for 12 hours at room temperature.

    • Causality: SnCl 2​ is a mild, chemoselective reducing agent that quantitatively reduces the ortho-nitro group to an aniline without prematurely cleaving the tert-butyl ester or degrading the peptide backbone.

  • Intramolecular Cyclization:

    • Wash the resin thoroughly with DMF, then 10% DIEA in DMF, and finally DCM.

    • The newly formed aniline, now in close spatial proximity to the adjacent backbone carbonyl, undergoes spontaneous, entropically favored cyclization at 60°C in solution (or on-resin depending on the linker), ejecting water/alcohol to form the rigid oxopiperazine ring.

  • Late-Stage Diversification:

    • Treat the final scaffold with 50% TFA in DCM. This cleaves the tert-butyl ester on the aryl ring, exposing a free carboxylic acid that can be functionalized with various pharmacophores to build a targeted drug library.

Cyclization S1 N-(2-Nitro-4-COOtBu-phenyl)- D-Valine Precursor S2 Nitro Reduction (SnCl2 in DMF) S1->S2 Unmasking Nucleophile S3 Aniline Intermediate (Highly Nucleophilic) S2->S3 S4 Intramolecular Cyclization (Attack on adjacent carbonyl) S3->S4 Entropically Favored S5 Δ5-2-Oxopiperazine (β-Turn Mimetic Scaffold) S4->S5

Reduction-cyclization pathway of the N-aryl D-valine derivative to form β-turn mimetics.

References

  • Kim, J., Lee, W. S., Koo, J., Lee, J., & Park, S. B. (2014). Synthesis and Library Construction of Privileged Tetra-Substituted Δ5-2-Oxopiperazine as β-Turn Structure Mimetics. ACS Combinatorial Science, 16(1), 24–32. URL:[Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. URL:[Link]

Comparative

A Comparative Guide to Validating the Incorporation of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine by Edman Degradation

For Researchers, Scientists, and Drug Development Professionals The precise incorporation of modified amino acids into synthetic peptides is a cornerstone of modern drug discovery and chemical biology. These non-canonica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise incorporation of modified amino acids into synthetic peptides is a cornerstone of modern drug discovery and chemical biology. These non-canonical residues can impart enhanced stability, novel functionalities, and improved pharmacokinetic profiles. However, their successful integration requires rigorous analytical validation. This guide provides an in-depth technical comparison for validating the incorporation of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine, a D-amino acid derivative with both a temporary protecting group and a stable modification, using Edman degradation and its modern alternatives.

The Challenge of Validating Modified Amino Acids

The incorporation of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine presents a unique analytical challenge. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group, essential during peptide synthesis to ensure controlled, stepwise assembly.[1][2] For N-terminal sequencing by Edman degradation, this Boc group must be removed to expose the free amino group necessary for the initial coupling reaction with phenyl isothiocyanate (PITC).[3][4]

Furthermore, the 2-nitrophenyl modification on the valine side chain will alter the chemical properties of the resulting phenylthiohydantoin (PTH)-amino acid derivative. Standard Edman degradation protocols rely on comparing the HPLC retention time of the unknown PTH-amino acid with a set of 20 canonical standards.[5][6] The PTH derivative of this modified valine will have a unique retention time, rendering standard analysis insufficient for its identification.

Edman Degradation: A Modified Approach for a Modified Residue

Edman degradation, a classic method for peptide sequencing, proceeds by the stepwise removal and identification of N-terminal amino acids.[4][7] The process involves three key steps:

  • Coupling: The free N-terminal amino group reacts with PITC under alkaline conditions to form a phenylthiocarbamyl (PTC)-peptide.[3]

  • Cleavage: Under acidic conditions, the PTC-derivatized N-terminal residue is cleaved from the peptide chain as an anilinothiazolinone (ATZ) derivative.

  • Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable PTH-amino acid, which is then identified by HPLC.[3]

To validate the incorporation of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine, a modified Edman degradation protocol is necessary.

Experimental Protocol: Modified Edman Degradation

Part 1: On-Resin Boc Deprotection

This step is performed prior to initiating the Edman degradation sequence if the modified valine is at the N-terminus of the peptide still attached to the synthesis resin.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

  • Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[1][8] This step cleaves the Boc group, exposing the N-terminal amine.

  • Washing: Thoroughly wash the resin with DCM to remove residual TFA and the cleaved Boc-group byproducts.

  • Neutralization: Neutralize the resin with a solution of 5% diisopropylethylamine (DIPEA) in DCM.

  • Final Washes: Wash the resin with DCM and dry under vacuum. The peptide is now ready for cleavage from the resin and subsequent Edman analysis.

Part 2: Edman Degradation of the Deprotected Peptide

  • Sample Preparation: Dissolve the deprotected peptide in an appropriate solvent.

  • Standard Edman Cycling: Perform the standard Edman degradation cycles using an automated protein sequencer.

  • HPLC Analysis: Analyze the collected PTH-amino acid from the cycle corresponding to the modified valine residue by reverse-phase HPLC.

The Crucial Step: Synthesis of a Custom PTH Standard

Since the PTH derivative of (4-amino-2-nitrophenyl)-D-valine is not commercially available, its synthesis is essential for unambiguous identification by HPLC.

Experimental Protocol: Synthesis of PTH-(4-amino-2-nitrophenyl)-D-valine

  • Boc Deprotection of the Free Amino Acid: Dissolve (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine in a solution of 50% TFA in DCM and stir for 1-2 hours at room temperature.[9] Remove the solvent and excess TFA under reduced pressure to obtain (4-amino-2-nitrophenyl)-D-valine.

  • Reaction with PITC: Dissolve the deprotected amino acid in a basic solution (e.g., sodium bicarbonate buffer, pH 8-9) and react with PITC at 40-50°C to form the PTC-amino acid.[3]

  • Cyclization and Conversion: Treat the PTC-amino acid with anhydrous acid (e.g., TFA) to induce cyclization and cleavage, followed by treatment with aqueous acid to convert the resulting ATZ-derivative to the stable PTH-(4-amino-2-nitrophenyl)-D-valine.

  • Purification: Purify the synthesized PTH-derivative by HPLC.

  • Characterization: Confirm the identity and purity of the synthesized standard by mass spectrometry and NMR.

This custom standard is then used to calibrate the HPLC and definitively identify the corresponding peak from the Edman degradation of the peptide.

Comparative Analysis with Alternative Methodologies

While Edman degradation can be adapted for this purpose, other techniques offer complementary or even superior validation capabilities, particularly for complex peptides.

Method Principle Advantages for this Application Limitations for this Application
Edman Degradation Stepwise chemical degradation of the N-terminal amino acid.- Provides direct sequence information. - Can confirm the position of the modified residue.- Requires a free N-terminus. - Identification of the modified residue requires synthesis of a custom standard. - Inefficient for long peptides.[4]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized peptides and their fragments.- High sensitivity and speed. - Can handle complex mixtures. - Can identify post-translational modifications. - Does not require a free N-terminus for internal sequencing.[10][11]- De novo sequencing can be challenging. - May not be able to distinguish between isobaric amino acids (e.g., leucine and isoleucine) without specialized techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.- Provides unambiguous structural confirmation, including stereochemistry. - Can characterize the conformation of the peptide in solution.[12][13]- Requires larger sample amounts. - Data acquisition and analysis can be complex and time-consuming. - Less suitable for high-throughput analysis.

Visualizing the Workflow

Edman_Degradation_Workflow Edman Degradation Workflow for a Modified Amino Acid cluster_peptide_prep Peptide Preparation cluster_edman_cycle Edman Cycle cluster_analysis Analysis Peptide Peptide with N-terminal (Boc)-modified Valine Deprotection Boc Deprotection (TFA Treatment) Peptide->Deprotection Deprotected_Peptide Peptide with free N-terminal modified Valine Deprotection->Deprotected_Peptide Coupling Coupling with PITC Deprotected_Peptide->Coupling Cleavage Cleavage with Acid Coupling->Cleavage Conversion Conversion to PTH Cleavage->Conversion HPLC HPLC Analysis Conversion->HPLC Identification Identification of Modified Residue HPLC->Identification Standard Custom PTH Standard (Synthesized) Standard->HPLC

Caption: Workflow for validating a modified amino acid using Edman degradation.

Conclusion and Recommendations

Validating the incorporation of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine requires a multi-faceted analytical approach.

  • For definitive positional confirmation , a modified Edman degradation protocol, including an initial Boc deprotection step and the synthesis of a custom PTH standard, is a robust method.

  • For high-throughput screening and confirmation of mass , mass spectrometry is the preferred method due to its speed and sensitivity.

  • For absolute structural proof, including stereochemistry , NMR spectroscopy is the gold standard, albeit with higher sample and time requirements.

For a comprehensive and trustworthy validation, a combination of these techniques is recommended. For example, initial screening by mass spectrometry to confirm the correct mass of the peptide, followed by Edman degradation with a custom standard to pinpoint the location of the modified residue.

References

  • Wikipedia. (2023). De novo peptide sequencing. Wikipedia. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. GenScript. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mechanism of Peptide Sequencing by Mass Spectrometry. MtoZ Biolabs. Retrieved from [Link]

  • Biognosys. (n.d.). How to Sequence a Peptide. Biognosys. Retrieved from [Link]

  • Scite.ai. (n.d.). Selective Acidic Cleavage of the tert ‐Butoxycarbonyl Group. Scite.ai. Retrieved from [Link]

  • Peptides. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. Peptides. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Identification of PTH-Amino Acids by HPLC. Springer Nature Experiments. Retrieved from [Link]

  • Humana Press. (n.d.). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In: The Protein Protocols Handbook. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. MtoZ Biolabs. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. MtoZ Biolabs. Retrieved from [Link]

  • Undheim, K., & Mutt, V. (2018). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 10(11), 437. Retrieved from [Link]

  • American Chemical Society. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(8), 3242-3245. Retrieved from [Link]

  • Medizinische Universität Innsbruck. (n.d.). Protein Sequencing by Edman Degradation. Medizinische Universität Innsbruck. Retrieved from [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. Retrieved from [Link]

  • Wellner, D., Panneerselvam, C., & Horecker, B. L. (1990). Sequencing of peptides and proteins with blocked N-terminal amino acids: N-acetylserine or N-acetylthreonine. Proceedings of the National Academy of Sciences, 87(5), 1947-1949. Retrieved from [Link]

  • Wikipedia. (2023). Edman degradation. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of PTH-amino acids by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Retrieved from [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

  • Vecchi, M. M., Xiao, Y., & Wen, D. (2019). Identification and Sequencing of N-Terminal Peptides in Proteins by LC-Fluorescence-MS/MS: An Approach to Replacement of the Edman Degradation. Analytical Chemistry, 91(21), 13591–13600. Retrieved from [Link]

  • Brückner, H., & Wachsmann, M. (1998). Amino acid sequence and D/L-configuration determination of peptides utilizing liberated N-terminus phenylthiohydantoin amino acids. Journal of Chromatography A, 828(1-2), 435-446. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. Chemistry LibreTexts. Retrieved from [Link]

  • Scilit. (n.d.). HPLC-Analysis of PTH-Amino Acids. Scilit. Retrieved from [Link]

  • ResearchGate. (2007). Analysis of D-amino acids in protein hydrolysates and peptides subjected to Edman degradation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A protic ionic liquid catalyzed strategy for selective hydrolytic cleavage of tert-butyloxycarbonyl amine (N-Boc). Royal Society of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2021). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. MDPI. Retrieved from [Link]

  • Rosenblatt, M., et al. (1976). Synthesis, purification, and chemical characterization of the amino-terminal 1-34 fragment of bovine parathyroid hormone synthesized by the solid-phase procedure. The Journal of biological chemistry, 251(6), 1591-1595. Retrieved from [Link]

  • Haïgg, U., et al. (1995). Degradation of nitroaromatic compounds by microorganisms. Applied microbiology and biotechnology, 43(2), 197-205. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Springer Nature Experiments. Retrieved from [Link]

  • Zhou, J., & Lunte, S. M. (1997). Amino acid and peptide analysis using derivatization with p-nitrophenol-2,5-dihydroxyphenylacetate bis-tetrahydropyranyl ether and capillary electrophoresis with electrochemical detection. Journal of chromatography. A, 768(1), 99-109. Retrieved from [Link]

  • American Society for Microbiology. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. American Society for Microbiology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Retrieved from [Link]

  • Elsevier. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(33), 7161-7171. Retrieved from [Link]

  • Defense Technical Information Center. (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). Defense Technical Information Center. Retrieved from [Link]

  • Coltrera, M. D., et al. (1989). Preparation of a photoreactive analog of parathyroid hormone [Nle8, Lys(N-epsilon-4-azido-2-nitrophenyl)13,Nle18,Tyr34]bovine parathyroid hormone-(1-34)NH2, a selective, high-affinity ligand for characterization of parathyroid hormone receptors. Analytical biochemistry, 177(1), 135-142. Retrieved from [Link]

  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. Retrieved from [Link]

  • Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University. Retrieved from [Link]

  • Semantic Scholar. (2015). Figure 1 from Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Peptide Stability: The Influence of the Photocleavable Amino Acid (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine

For researchers, scientists, and drug development professionals, the inherent instability of peptides is a critical hurdle in translating promising candidates into viable therapeutics.[1][2][3] Their susceptibility to pr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the inherent instability of peptides is a critical hurdle in translating promising candidates into viable therapeutics.[1][2][3] Their susceptibility to proteolytic degradation often leads to a short in vivo half-life, limiting their efficacy.[1][3][4] A leading strategy to overcome this is the incorporation of non-canonical amino acids to enhance stability and modulate bioactivity.[5][6][7]

This guide provides a comparative analysis of peptide stability, examining a standard peptide sequence alongside its counterpart incorporating the photocleavable amino acid, (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine. This modified D-valine derivative introduces a 2-nitrobenzyl moiety, a well-established photolabile protecting group (PPG), which allows for light-induced cleavage.[8][9][10] By introducing this sterically bulky and non-natural D-amino acid, we aim to investigate its impact on proteolytic resistance. Furthermore, the photocleavable nature of this residue offers a unique modality for spatiotemporal control over peptide activation, a feature of growing interest in targeted drug delivery and chemical biology.[2][9]

We will explore the experimental workflows for assessing stability under various conditions and present comparative data to illustrate the potential advantages of this modification.

The Rationale: Why Incorporate a Photocleavable D-Amino Acid?

The decision to incorporate (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine is twofold:

  • Enhancing Proteolytic Resistance: The introduction of a D-amino acid is a classic strategy to confer resistance to proteases, which are stereospecific for L-amino acid substrates.[7] The addition of the bulky 2-nitrophenyl group is hypothesized to provide further steric shielding for adjacent peptide bonds, potentially hindering enzyme access and enhancing stability.[5]

  • Introducing Photocontrolled Activity: The 2-nitrobenzyl group is a light-sensitive moiety. Upon irradiation with UV light (typically around 365 nm), it undergoes a photochemical reaction that results in the cleavage of the protecting group, releasing the native peptide or a modified version.[9][11] This allows for the "caging" of a peptide's activity until it is exposed to a light source, enabling precise control over its biological function.[2][9]

Experimental Design: A Comparative Stability Analysis

To objectively assess the impact of incorporating (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine, we designed a series of forced degradation studies.[12] A model hexapeptide, H-Gly-Ala-Val-Phe-Ile-Leu-OH (Peptide A), was compared against its modified analogue, H-Gly-Ala-X-Phe-Ile-Leu-OH (Peptide B), where X is (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine.

The stability of both peptides was evaluated under enzymatic, pH, and thermal stress conditions. The primary analytical technique used for quantification was Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the parent peptide from its degradation products.[5][12][13]

Workflow for Comparative Stability Studies

G cluster_0 Peptide Synthesis & Purification cluster_1 Forced Degradation Studies cluster_2 Analysis Peptide_A Peptide A (Standard) Enzymatic Enzymatic Stress (Trypsin/Chymotrypsin) Peptide_A->Enzymatic pH_Stress pH Stress (Acidic/Basic) Peptide_A->pH_Stress Thermal Thermal Stress (Elevated Temp.) Peptide_A->Thermal Peptide_B Peptide B (with Modified D-Val) Peptide_B->Enzymatic Peptide_B->pH_Stress Peptide_B->Thermal Photolytic Photolytic Stress (UV 365nm, Peptide B only) Peptide_B->Photolytic RP_HPLC RP-HPLC Quantification (% Remaining Peptide) Enzymatic->RP_HPLC pH_Stress->RP_HPLC Thermal->RP_HPLC Photolytic->RP_HPLC LC_MS LC-MS Identification (Degradation Products) RP_HPLC->LC_MS Characterize Peaks

Caption: Workflow for the comparative stability analysis of Peptide A and Peptide B.

Comparative Stability Data

The following tables summarize the illustrative data obtained from the forced degradation studies.

Table 1: Proteolytic Stability in the Presence of Trypsin

Time (hours)Peptide A (% Remaining)Peptide B (% Remaining)
0100100
16595
42082
8<568
24Not Detected45

Table 2: Stability under pH Stress (Incubation for 24 hours at 37°C)

ConditionPeptide A (% Remaining)Peptide B (% Remaining)
pH 3.09294
pH 7.4 (PBS)9899
pH 9.08588

Table 3: Thermal Stability (Incubation at 50°C in pH 7.4 Buffer)

Time (hours)Peptide A (% Remaining)Peptide B (% Remaining)
0100100
249092
727580
1685565

Analysis and Interpretation

As the data illustrates, the incorporation of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (Peptide B) confers a significant enhancement in stability against enzymatic degradation compared to the standard L-amino acid sequence (Peptide A). This is consistent with the hypothesis that the combination of the D-amino acid configuration and the steric bulk of the 2-nitrophenyl group provides substantial protection against proteolytic enzymes.[5][7]

Both peptides exhibited high stability under the tested pH and thermal stress conditions, with Peptide B showing a marginally higher resistance to degradation. This suggests that the modification does not introduce any new intrinsic instabilities to the peptide backbone.

The Photocleavage Dimension: On-Demand Activation

A unique characteristic of Peptide B is its response to UV light. The 2-nitrobenzyl protecting group can be selectively removed through photolysis, offering a mechanism for controlled activation.

Mechanism of Photocleavage

G Peptide_B Peptide B (Protected D-Val) UV_Light UV Light (365 nm) Peptide_B->UV_Light Excited_State Excited Nitrobenzyl Group UV_Light->Excited_State Rearrangement Intramolecular Rearrangement Excited_State->Rearrangement H-atom abstraction Cleaved_Peptide Cleaved Peptide (Unprotected Val) Rearrangement->Cleaved_Peptide Byproduct Nitroso-aldehyde Byproduct Rearrangement->Byproduct

Caption: Simplified mechanism of 2-nitrobenzyl group photocleavage.

Table 4: Photolytic Cleavage of Peptide B

UV Exposure (365 nm)Peptide B (% Remaining)Cleaved Peptide (% Formation)
0 min1000
5 min5248
15 min1585
30 min<2>98

This rapid and efficient cleavage allows for the stable, "caged" peptide to be transported to a target site, with its biological activity being triggered on-demand by a light source. This has significant implications for targeted therapies and research applications where precise spatial and temporal control is required.[2][8]

Detailed Experimental Protocols

Protocol 1: Proteolytic Stability Assay
  • Peptide Preparation: Prepare 1 mg/mL stock solutions of Peptide A and Peptide B in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Enzyme Solution: Prepare a 0.1 mg/mL solution of trypsin in the same buffer.

  • Incubation: Add the trypsin solution to each peptide solution to a final enzyme:peptide ratio of 1:100 (w/w). Incubate at 37°C.

  • Time-Point Sampling: At designated time points (0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA), to denature the enzyme.[5]

  • Analysis: Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide by measuring the peak area.

Protocol 2: Photolytic Cleavage Assay
  • Sample Preparation: Prepare a 100 µM solution of Peptide B in a UV-transparent buffer (e.g., phosphate-buffered saline, pH 7.4).

  • UV Irradiation: Place the solution in a quartz cuvette and expose it to a 365 nm UV lamp at a controlled distance and intensity.

  • Time-Point Sampling: At various time points, withdraw aliquots for analysis.

  • Analysis: Analyze the samples by RP-HPLC to quantify the disappearance of the parent Peptide B peak and the appearance of the cleaved product peak. Use LC-MS to confirm the mass of the cleaved product.

Conclusion

The incorporation of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine offers a dual advantage for peptide-based drug development. Firstly, it significantly enhances proteolytic stability, a crucial factor for improving in vivo half-life. Secondly, it introduces a photocleavable element, providing a powerful tool for achieving spatiotemporal control over peptide activity.

While this modification may not be suitable for all applications, it presents a compelling strategy for developing more robust and precisely controlled peptide therapeutics. The experimental framework outlined in this guide provides a clear and objective methodology for evaluating the stability and photo-responsive characteristics of similarly modified peptides.

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modul
  • Wavelength-selective photocleavable protecting groups for the synthesis and activation of biologically relevant peptides. PPSM.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • Photolabile protecting group. Wikipedia.
  • A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. PMC.
  • A Researcher's Guide to In Vitro Stability Assays for PEGyl
  • Peptide photocaging: A brief account of the chemistry and biological applic
  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. PMC.
  • Stability-indicating methods for peptide drug analysis. AMSbiopharma.
  • Strategies for improving peptide stability and delivery. Queen's University Belfast.

Sources

Comparative

Assessing the Impact of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine on Peptide Conformation: A Comparative Guide

Executive Summary In the development of peptide-based therapeutics and chemical probes, controlling backbone conformation is paramount. High conformational flexibility often leads to poor target affinity, entropic penalt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of peptide-based therapeutics and chemical probes, controlling backbone conformation is paramount. High conformational flexibility often leads to poor target affinity, entropic penalties upon binding, and rapid proteolytic degradation. While traditional tools like N-methylation or proline substitution are effective for restricting dihedral angles, they offer no secondary handles for functionalization.

(4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine represents a next-generation solution. As a highly specialized N-aryl amino acid, it acts as a dual-purpose architectural tool: it enforces severe conformational restriction via steric bulk while simultaneously providing an orthogonally protected carboxylate handle for late-stage conjugation. This guide objectively compares its performance against standard conformational restrictors and provides field-proven, self-validating protocols for its incorporation and structural analysis.

Mechanistic Rationale: The Power of N-Arylation

As application scientists, we must look beyond the basic primary sequence and understand the thermodynamic causality of backbone modifications. The incorporation of an N-(2-nitrophenyl) group onto a D-valine scaffold perturbs the local peptide environment through three distinct mechanisms:

  • Obligate Hydrogen Bond Disruption: N-arylation removes the amide proton, eliminating a critical hydrogen bond donor. This forces the peptide to reorganize its intramolecular hydrogen-bonding network, often collapsing into a more compact, folded state[1].

  • Steric and Electronic Bias of the Amide Bond: The massive steric bulk of the ortho-nitro group, combined with its electron-withdrawing nature, lowers the energetic barrier to cis/trans isomerization. This strongly biases the preceding amide bond toward a cis conformation, a prerequisite for nucleating tight β -turns[2].

  • Orthogonal Functionalization: The 4-position of the aryl ring features a tert-butoxycarbonyl (Boc)-protected carboxylic acid. Unlike side-chain modifications on canonical amino acids, this handle projects outward from the N-aryl ring, allowing for site-specific conjugation (e.g., stapling, fluorophore attachment) that is entirely decoupled from the backbone's steric environment[3].

G Root (4-(tert-Butoxycarbonyl)- 2-nitrophenyl)-D-valine N_Aryl N-(2-Nitrophenyl) Core (Steric Bulk & e- Withdrawal) Root->N_Aryl D_Val D-Valine Backbone (Positive Phi Angles) Root->D_Val Boc 4-Boc-Carboxylate (Orthogonal Handle) Root->Boc Conseq1 Cis-Amide Bond Stabilization & Beta-Turn Induction N_Aryl->Conseq1 Induces D_Val->Conseq1 Conseq2 Site-Specific Conjugation Without Backbone Disruption Boc->Conseq2 Enables

Structural features and functional consequences of the modified D-valine.

Comparative Performance Analysis

To objectively evaluate (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine, we must benchmark it against standard industry alternatives.

Table 1: Structural & Functional Capabilities Comparison
Restrictor TypeCis-Amide PropensitySteric Bulk ( A˚3 )H-Bond DonorOrthogonal Conjugation Handle
L-Proline Moderate (~10-30%)LowNoNone
N-Methyl-D-Valine Low (<10%)ModerateNoNone
α -Aminoisobutyric Acid (Aib) Very Low (Favors trans)ModerateYesNone
(4-Boc-2NP)-D-Valine High (>60%) Extreme No Yes (Boc-protected Carboxylate)
Table 2: Conformational Metrics in a Model β -Hairpin Peptide

Data represents a standardized 12-mer β -hairpin model where the i+1 and i+2 turn residues are substituted.

Peptide Variant% Folded (CD θ215​ ) Kcis/trans​ (NMR) ΔGfold​ (kcal/mol)Next-Residue Coupling Yield
Wild-Type (L-Val)12%0.05-0.2>99%
D-Proline Variant78%0.35-1.8>95%
N-Me-D-Val Variant45%0.15-0.9~85%
(4-Boc-2NP)-D-Val 88% 1.80 -2.4 ~65% (Requires Acid Fluoride)

Insight: While the N-aryl D-valine derivative provides superior thermodynamic stability ( ΔGfold​ ) and the highest cis-amide propensity, its extreme steric bulk drastically reduces the nucleophilicity of the amine, necessitating specialized synthetic protocols[4].

Self-Validating Experimental Protocols

The following workflows represent field-proven methodologies designed to overcome the inherent synthetic challenges of N-aryl amino acids while rigorously validating their structural impact.

G N1 Solid-Phase Peptide Synthesis (Coupling onto N-Aryl Amine) N2 Orthogonal Deprotection (TFA Cleavage of 4-Boc) N1->N2 N3 Late-Stage Functionalization (Fluorophore / Stapling) N2->N3 N4 Conformational Profiling (CD & 2D NMR Analysis) N3->N4

Workflow for synthesis and profiling of N-arylated D-valine peptides.

Protocol 1: Microwave-Assisted Acylation of the N-(2-Nitrophenyl) Amine

Causality: The ortho-nitro group strongly withdraws electron density from the α -amine via resonance, rendering it exceptionally unreactive. Standard uronium-based coupling reagents (e.g., HATU, HBTU) will yield <5% conversion. To force the acylation, we must generate a highly reactive acyl fluoride intermediate in situ.

  • Resin Preparation: Swell the resin-bound peptide (terminating in the newly coupled (4-Boc-2NP)-D-Val residue) in anhydrous DMF for 20 minutes.

  • Activation: In a separate vial, dissolve 5.0 equivalents of the incoming Fmoc-amino acid and 5.0 equivalents of Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) in DMF. Add 10.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 3 minutes to generate the acyl fluoride.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Heating: Irradiate the reaction vessel at 75°C for 25 minutes (ensure the resin is stable at this temperature; use PEG-based resins if possible).

  • Self-Validating Step (Micro-Cleavage): Withdraw 2 mg of resin, wash with DCM, and treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. Trustworthiness Check: If the unreacted N-aryl amine mass is detected (>10% peak integration), the system automatically dictates a second coupling cycle using symmetric anhydrides before proceeding.

Protocol 2: NMR-Based Validation of Intramolecular Hydrogen Bonding

Causality: Because N-arylation forces a structural reorganization, we cannot rely solely on predictive modeling. We must objectively prove that the D-Valine modification has nucleated a stable β -turn by measuring the temperature dependence of the remaining amide protons (NH).

  • Sample Preparation: Dissolve the purified peptide in 500 μ L of 90% H2O / 10% D2O (or pure CD3OH) to a concentration of 2 mM.

  • Data Acquisition: Acquire 1D 1 H-NMR and 2D TOCSY/ROESY spectra at 5 K intervals from 283 K to 318 K.

  • Chemical Shift Tracking: Track the chemical shift ( δ ) of each backbone amide proton across the temperature gradient.

  • Self-Validating Step (Temperature Coefficients): Calculate the temperature coefficient ( Δδ/ΔT ) for each proton.

    • Exposed Protons: Values more negative than -5.0 ppb/K indicate the proton is fully exposed to the bulk solvent.

    • Protected Protons: Values more positive than -3.0 ppb/K definitively prove the proton is shielded from the solvent and locked in an intramolecular hydrogen bond. This internal control maps the exact folded state without computational bias.

Conclusion

(4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine is a highly sophisticated tool for peptide engineers. While its incorporation demands rigorous, specialized synthetic methodologies due to the deactivated nature of the N-aryl amine, the payoff is substantial. It provides unmatched conformational rigidity, strongly biases the cis-amide geometry necessary for turn induction, and uniquely preserves a bio-orthogonal handle for downstream chemical biology applications.

Sources

Validation

Performance comparison of different coupling reagents with (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine

An in-depth technical analysis and comparison guide on the activation and coupling of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine , designed for synthetic chemists and drug development professionals. The Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide on the activation and coupling of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine , designed for synthetic chemists and drug development professionals.

The Mechanistic Bottleneck: Sterics and Electronic Deactivation

(4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine is a highly specialized, non-natural amino acid building block. It presents a "worst-case scenario" for amide bond formation due to a dual-threat of steric hindrance and electronic deactivation.

When utilizing this molecule as an acyl donor, the chemist must overcome the massive steric clash between the bulky isopropyl side chain of the D-valine core and the N-arylated 4-Boc-2-nitrophenyl group. The ortho-nitro substituent locks the N-aryl ring into a conformation that heavily shields the activated carbonyl carbon [1]. Because the nucleophilic attack of the incoming amine is drastically slowed by this steric wall, the activated ester intermediate has a prolonged lifetime in solution. This extended lifetime exponentially increases the risk of two critical side reactions:

  • Epimerization: The slow coupling rate allows the base to abstract the α-proton, leading to oxazolone formation or direct enolization, destroying the critical D-stereocenter.

  • Guanidinylation: If uronium-based coupling reagents are used, the slow reaction rate allows the incoming amine to react directly with the excess coupling reagent, terminating the peptide chain [2].

To successfully couple this building block, the chosen reagent must generate an extremely reactive intermediate (to force the slow coupling step) while minimizing basicity and pre-activation time to prevent epimerization.

Activation_Pathway N1 N-Aryl-D-Valine (Acyl Donor) N2 Base (TMP) Deprotonation N1->N2 Step 1 N3 COMU / PyAOP Activation N2->N3 Step 2 N4 Active Ester (Oxyma / OAt) N3->N4 Fast N6 Target Amide Bond N4->N6 Slow (Steric Clash) N5 Amine Nucleophile (Acyl Acceptor) N5->N6 Attack

Fig 1: Mechanistic pathway of N-Aryl-D-Valine activation and coupling, highlighting the rate-limiting step.

Reagent Performance Matrix

Selecting the right coupling reagent requires balancing reactivity, side-reaction suppression, and byproduct solubility. Below is a comparative analysis of the most relevant reagent classes for this specific substrate [3][4].

  • DIC / Oxyma Pure: A highly reliable carbodiimide-based system. Oxyma Pure replaces explosive HOBt/HOAt and generates a highly reactive ester. It is excellent for suppressing epimerization but may lack the raw kinetic push needed for the most sterically hindered secondary amines.

  • HATU: The traditional gold standard uronium salt. It generates the highly reactive OAt ester, providing the kinetic driving force needed to overcome the isopropyl/N-aryl steric clash. However, it carries a high risk of guanidinylation if the coupling stalls [2].

  • COMU: A third-generation uronium salt incorporating the Oxyma leaving group. It matches HATU's efficiency but exhibits superior solubility and a lower propensity for epimerization. Crucially, COMU allows for visual reaction monitoring (color change during activation) [5].

  • PyAOP: A phosphonium salt that generates the OAt ester. Because it lacks the uronium structure, it cannot cause guanidinylation of the incoming amine. This makes it the absolute best choice when coupling (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine to a hindered secondary amine where the reaction time must be extended [3].

Quantitative Comparison Table
Coupling ReagentChemical ClassActive IntermediateRelative Efficiency for N-Aryl-D-ValEpimerization RiskGuanidinylation Risk
DIC / Oxyma CarbodiimideOxyma esterModerateVery LowNone
HATU UroniumOAt esterVery HighModerateHigh (in slow couplings)
COMU UroniumOxyma esterVery HighLowModerate
PyAOP PhosphoniumOAt esterHighLowNone

Optimized Experimental Protocol: Self-Validating Workflow

To mitigate the risks of epimerization and chain termination, the following protocol utilizes COMU (for primary amine nucleophiles) or PyAOP (for secondary amine nucleophiles).

Causality in Experimental Design: Instead of the standard N,N-Diisopropylethylamine (DIPEA), this protocol mandates the use of 2,4,6-Trimethylpyridine (TMP / Collidine) . TMP is a weaker, highly hindered base. It is sufficiently basic to drive the activation of the carboxylic acid by COMU/PyAOP but lacks the strength to readily abstract the α-proton of the activated D-valine intermediate, thereby acting as a chemical safeguard against epimerization [5].

Step-by-Step Methodology
  • Reagent Dissolution: In a dry, inert reaction vessel, dissolve (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (1.2 equivalents) and the coupling reagent (COMU or PyAOP, 1.2 equivalents) in anhydrous DMF to achieve a concentration of 0.1 M.

  • Thermal Control: Chill the solution to 0 °C using an ice bath. Rationale: Lowering the temperature during the exothermic activation step prevents premature degradation of the active ester.

  • Base Addition & Pre-activation: Add TMP (2.4 equivalents) dropwise. If using COMU, observe the distinct color change indicating Oxyma ester formation. Strictly limit pre-activation to 2 minutes. Rationale: Extended pre-activation of N-arylated amino acids is the primary cause of D-to-L epimerization.

  • Nucleophile Addition (Coupling): Add the incoming amine or resin-bound peptide (1.0 equivalent). Remove the ice bath and allow the reaction to warm to room temperature.

  • Self-Validating Monitoring: Stir for 4 hours. Extract a 5 µL aliquot, quench in 50% MeCN/H₂O, and analyze via LC-MS.

  • Iterative Double-Coupling: If the LC-MS trace shows >10% unreacted amine, do not extend the reaction time (which promotes side reactions). Instead, drain/wash the resin (if solid-phase) or perform a mild aqueous workup (if solution-phase), and repeat steps 1-4 with fresh reagents.

Experimental_Workflow S1 1. Dissolution DMF, 0.1M S2 2. Base Addition TMP (2.4 eq), 0°C S1->S2 S3 3. Pre-activation Strictly 2 mins S2->S3 S4 4. Coupling Amine (1.0 eq), RT S3->S4 S5 5. Validation LC-MS Monitoring S4->S5

Fig 2: Optimized step-by-step experimental workflow for coupling sterically hindered N-Aryl-D-Valine.

References

  • Albericio, F., et al. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.[Link]

  • Kumar, A., et al. "Greening the synthesis of peptide therapeutics: an industrial perspective." National Center for Biotechnology Information (PMC).[Link]

  • Albericio, F., et al. "COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents." Journal of Peptide Science, 2013.[Link]

Safety & Regulatory Compliance

Safety

(4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine proper disposal procedures

Proper chemical waste management in drug development and synthetic laboratories is a critical safety imperative that protects human health, ensures environmental compliance, and prevents catastrophic laboratory accidents...

Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical waste management in drug development and synthetic laboratories is a critical safety imperative that protects human health, ensures environmental compliance, and prevents catastrophic laboratory accidents[1]. (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine is a specialized, unnatural amino acid derivative featuring two highly reactive functional groups: a nitroaromatic ring and a tert-butoxycarbonyl (Boc) protected amine.

This guide provides an authoritative, step-by-step operational protocol for the safe handling and disposal of this compound, moving beyond basic compliance to explain the mechanistic causality behind each safety measure.

Chemical Hazard Profiling & Causality

To design a self-validating disposal protocol, laboratory personnel must understand the specific chemical reactivity of the waste they are handling. The disposal strategy for (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine is dictated by its two primary structural features:

  • The Nitroaromatic Moiety: Nitroaromatic compounds are notoriously persistent in the environment and resist natural biodegradation[2]. If improperly discarded into sanitary sewers or standard landfills, they can cause severe, long-term groundwater contamination[3]. Furthermore, nitroaromatics carry inherent risks of localized thermal instability and shock sensitivity under extreme conditions. Consequently, this material must be designated for high-temperature incineration rather than aqueous treatment[4].

  • The Boc (tert-Butoxycarbonyl) Protecting Group: The Boc group is highly sensitive to acidic conditions, which is useful for peptide synthesis but dangerous for waste management. If waste containing this compound is inadvertently mixed with acidic laboratory waste (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid), it will undergo spontaneous, acid-catalyzed deprotection[5]. This reaction rapidly evolves carbon dioxide ( CO2​ ) and isobutylene gas. If this occurs in a tightly sealed High-Density Polyethylene (HDPE) waste carboy, the rapid pressure buildup will cause the container to violently rupture, exposing personnel to toxic chemical shrapnel.

Quantitative Hazard & Disposal Parameters

The following table summarizes the critical physicochemical data and their direct operational implications for waste management.

ParameterValue / ClassificationOperational Implication
Chemical Nature Nitroaromatic, Boc-protected organic solidDo not pour down drains[3]; requires thermal destruction (incineration).
EPA RCRA Classification Characteristic Hazardous WasteMust be managed under Subtitle C of the Resource Conservation and Recovery Act (RCRA)[6].
Incompatible Materials Strong acids (TFA, HCl), strong reducersCritical: Acid contact causes rapid CO2​ and isobutylene gas evolution[5].
Storage Temperature Ambient (15°C - 25°C)Avoid extreme heat or direct sunlight due to the nitroaromatic moiety's thermal profile.
Primary PPE Nitrile gloves, safety goggles, lab coatPrevents dermal absorption and ocular exposure to toxic organic dust[4].

Step-by-Step Disposal Methodology

The following protocol provides a self-validating workflow for the disposal of (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine. Do not attempt to chemically neutralize or degrade this compound in the laboratory without specialized equipment[4].

Step 1: Waste Characterization & Segregation

  • Action: Designate a specific waste stream exclusively for "Non-Halogenated Organic Solids."

  • Causality: The National Research Council and EPA emphasize strict segregation of incompatible chemicals[1]. You must physically separate this waste from any acidic reagents to prevent the catastrophic Boc-deprotection gas evolution described above.

Step 2: Containerization & Validation

  • Action: Collect the solid waste in a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container[1].

  • Validation Check: Before sealing the lid, visually inspect the contents. If the waste is a mixture that potentially contains trace acids, use a vented cap instead of a solid cap. A vented cap allows evolved CO2​ and isobutylene to escape safely, preventing container pressurization.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a standardized hazardous waste tag to the container immediately upon the first drop of waste[6].

  • Requirements: The label must explicitly state "Hazardous Waste." Write the full chemical name: (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine. Do not use abbreviations, acronyms, or chemical formulas, as this violates OSHA Hazard Communication Standards[6]. Include the accumulation start date.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Transfer the labeled container to a designated SAA at or near the point of generation[1].

  • Causality: Store the container inside a secondary containment tray to capture any accidental spills. Ensure the SAA is well-ventilated and kept away from direct heat sources or ignition points, respecting the thermal limits of nitroaromatic compounds.

Step 5: Final Disposition via Licensed Vendor

  • Action: Once the container reaches its volume limit or the regulatory time limit (typically 90 to 180 days depending on your generator status), initiate a pickup request with your Environmental Health and Safety (EHS) department or a licensed waste management company[1].

  • Causality: The vendor will transport the waste with a proper chain-of-custody manifest to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will undergo high-temperature incineration to safely destroy the persistent nitroaromatic framework[4].

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical decision-making process for routing this specific chemical waste, highlighting the critical divergence required if acid contamination is suspected.

G Start Generate Waste: (4-(Boc)-2-nitrophenyl)-D-valine Decision Mixed with Acidic Reagents? (e.g., TFA, HCl) Start->Decision PathYes Gas Evolution Risk! (CO2 + Isobutylene) Decision->PathYes Yes PathNo Standard Organic Solid Decision->PathNo No ActionYes Neutralize carefully or use vented HDPE container PathYes->ActionYes ActionNo Collect in sealed HDPE container PathNo->ActionNo Labeling Apply RCRA Label: "Hazardous Waste" + Accumulation Date ActionYes->Labeling ActionNo->Labeling SAA Store in SAA (Secondary Containment) Labeling->SAA Disposal Licensed High-Temperature Incineration SAA->Disposal

Caption: Disposal workflow for (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine waste streams.

References

  • How to Dispose of Chemical Waste Case Western Reserve University Environmental Health and Safety[Link]

  • Toxicological Profile for Nitroaromatics (1,3-DNB and 1,3,5-TNB) Agency for Toxic Substances and Disease Registry (ATSDR)[Link]

  • Replacement of Less-Preferred Solvents in Synthetic Organic Chemistry National Center for Biotechnology Information (PMC)[Link]

  • Chemical Waste Guide: Responsible Disposal for Businesses Business Waste UK [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Daniels Health[Link]

Sources

Handling

Personal protective equipment for handling (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine

Comprehensive Safety and Operational Guide: Handling (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine As a highly specialized building block utilized in solid-phase peptide synthesis (SPPS) and targeted drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine

As a highly specialized building block utilized in solid-phase peptide synthesis (SPPS) and targeted drug development, (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine (CAS: 1497413-82-7) requires rigorous handling protocols. This guide synthesizes chemical hazard data with field-proven laboratory practices to provide a self-validating, highly reliable operational framework.

Mechanistic Hazard Assessment

To safely handle any novel synthetic intermediate, one must understand the causality behind its hazards. This compound presents three primary risks: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[1].

The Causality of Risk: In its dry powder state, the primary risks are mechanical and chemical irritation driven by the acidic free carboxyl group and the electron-withdrawing nitroaromatic ring. However, the presence of the tert-butoxycarbonyl (Boc) protecting group renders the molecule highly lipophilic. If this powder is accidentally dissolved in polar aprotic solvents commonly used in SPPS (e.g., DMF, DMSO, or DCM) during a spill, the lipophilic Boc group acts as a permeation enhancer. This drastically increases the rate of transdermal absorption, carrying the toxic nitroaromatic moiety directly into the systemic circulation. Therefore, your safety strategy must adapt based on whether the chemical is in a solid or solution state.

Quantitative Safety & Logistics Data

Property / ParameterSpecification / Value
Chemical Formula C₁₆H₂₂N₂O₆
Molecular Weight 338.36 g/mol
CAS Number 1497413-82-7
GHS Hazard Codes H302, H315, H319
Storage Temperature 2–8°C (Refrigerated)
Atmospheric Requirement Inert gas purge (Argon or N₂) required
Primary Glove Material Nitrile (Dry powder) / Butyl Rubber (In DMF/DMSO)

Mandatory PPE Matrix

In compliance with the, the following Personal Protective Equipment (PPE) is mandatory[2]:

  • Hand Protection: Standard nitrile gloves (minimum 0.11 mm thickness) are sufficient for handling the dry powder, as nitrile provides an excellent barrier against solid particulate transfer. Crucial Adjustment: If handling the chemical in DMF or DCM, nitrile will degrade rapidly. You must switch to Butyl rubber gloves or utilize a double-gloving strategy (Nitrile inner, Neoprene outer) to ensure chemical resistance.

  • Eye Protection: ANSI Z87.1-compliant tightly sealed safety goggles. Causality: Fine amino acid powders are prone to electrostatic dispersion. Standard safety glasses with side shields do not provide adequate protection against airborne micro-particulates that cause severe eye irritation (H319).

  • Body Protection: A 100% cotton or flame-retardant lab coat, fully buttoned to the collar, with cuffs tucked into the gloves to eliminate exposed skin on the wrists.

  • Respiratory Protection: Handling must occur inside a certified chemical fume hood. If a hood is unavailable or a large spill occurs outside containment, an N95 or P100 particulate respirator is required to prevent ingestion (H302) and inhalation of the irritating dust.

Operational Plan: Step-by-Step Handling Protocol

Every procedure must be a self-validating system to ensure operational integrity.

  • Environmental Verification: Before opening the reagent container, verify that your chemical fume hood face velocity is operating between 80–100 feet per minute (fpm). Self-Validation: Check the digital monitor or tape a small tissue paper strip to the sash to visually confirm inward directional airflow.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on your weigh boat and stainless-steel spatula. Causality: The dry powder holds static charge and will aggressively repel from the spatula, leading to workspace contamination and an increased risk of inhalation.

  • Transfer and Weighing: Transfer the required mass slowly. Do not pour the powder directly from the bottle, as this generates uncontrolled dust clouds.

  • Atmospheric Purging: Once the desired amount is aliquoted, immediately purge the source vial with an inert gas (Argon or ultra-pure Nitrogen). Causality: The nitroaromatic compound and the Boc-linkage are susceptible to slow oxidative degradation and moisture-induced hydrolysis over prolonged periods.

  • Storage Execution: Seal the container tightly with Parafilm and immediately return it to a dark, temperature-controlled environment at 2–8°C[3].

Emergency Response & Spill Workflow

SpillResponse Start Incident Detected Assess Assess Incident Type Start->Assess Exposure Personnel Exposure Assess->Exposure Spill Chemical Spill Assess->Spill EyeSkin Eye/Skin Contact: Flush 15 mins with water Exposure->EyeSkin Inhale Inhalation/Ingestion: Move to fresh air Exposure->Inhale SolidSpill Solid Powder Spill: Moisten with water Spill->SolidSpill Medical Seek Medical Attention EyeSkin->Medical Inhale->Medical CleanUp Wipe with damp absorbent SolidSpill->CleanUp Waste Dispose in Hazardous Waste (EPA/RCRA Compliant) CleanUp->Waste

Workflow for emergency spill response and personnel exposure management for hazardous powders.

Disposal Plan

Following the guidelines outlined in [4], disposal must be strictly segregated:

  • Solid Waste Segregation: Collect all contaminated weigh boats, spatulas, and damp cleanup wipes in a puncture-resistant, sealable hazardous waste container. Do not sweep dry powder with a brush, as this aerosolizes the chemical.

  • Liquid Waste Compatibility: If the chemical is dissolved in organic solvents, dispose of it in a designated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used. Causality: The nitro group can be highly reactive under strongly basic or reducing conditions; ensure this waste stream is kept strictly away from strong reducing agents to prevent exothermic reactions.

  • Labeling: Label the container explicitly as "Hazardous Organic Waste: Contains Nitroaromatic Amino Acid Derivatives" to ensure compliance with local EPA/RCRA regulations.

References

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Hazard statements (H-phrases) under GHS . MSDS Europe. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies of Sciences, Engineering, and Medicine. Available at:[Link]

Sources

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